2-Carbethoxy-3-(2-thienyl)propionic acid
Description
Properties
IUPAC Name |
3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-5,8H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJNEQWWZRSFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565990 | |
| Record name | 3-Ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143468-96-6 | |
| Record name | 1-Ethyl 2-(2-thienylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143468-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-carboxy-3-(2-thienyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143468966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-carboxy-3-(2-thienyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Carbethoxy-3-(2-thienyl)propionic Acid (CAS 143468-96-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Carbethoxy-3-(2-thienyl)propionic acid, a key intermediate in pharmaceutical synthesis. The guide covers its chemical identity, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and its primary application in the development of angiotensin II receptor antagonists. Safety and handling information are also included. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as (2-Thienylmethyl)propanedioic acid monoethyl ester and ethyl 2-carboxy-3-(2-thienyl)propionate, is a derivative of propanoic acid featuring a carbethoxy group and a 2-thienyl group.[1] Its unique structure makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 143468-96-6[1][2] |
| Molecular Formula | C₁₀H₁₂O₄S[1][2][3] |
| IUPAC Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid[3][4] |
| EINECS | 415-680-8[1][2] |
| Synonyms | 2-Carbethoxy-3-(2-Thienyl)-Propionic Acid, (2-Thienylmethyl)propanedioic acid monoethyl ester, ethyl 2-carboxy-3-(2-thienyl)propionate[1][4][5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 228.26 g/mol | [1][2] |
| Boiling Point | 361.9 °C at 760 mmHg | [1][2] |
| Density | 1.295 g/cm³ | [1][2] |
| Flash Point | 172.7 °C | [1][2] |
| Refractive Index | 1.548 | [1] |
| Vapor Pressure | 7.16E-06 mmHg at 25°C | [1][2] |
| pKa (Predicted) | 2.67 ± 0.34 | [1] |
| Storage Temperature | 2-8°C (Protect from light) | [1] |
Table 3: Computed Properties (PubChem)
| Property | Value |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Exact Mass | 228.04563003 Da |
| Topological Polar Surface Area | 91.8 Ų |
| Complexity | 242 |
(All data in Table 3 sourced from PubChem CID 14952883)[4]
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and widely accepted approach is through the malonic ester synthesis. This pathway involves the alkylation of a malonate ester followed by selective hydrolysis and decarboxylation.
Proposed Synthesis Pathway
The reaction proceeds in two main stages:
-
Alkylation: Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an electrophile, 2-(chloromethyl)thiophene, via an S_N2 reaction to yield diethyl 2-(2-thienylmethyl)malonate.
-
Selective Hydrolysis: One of the two ester groups of the resulting diester is selectively hydrolyzed to a carboxylic acid using a stoichiometric amount of a base (like potassium hydroxide) in an alcoholic solvent. Acidic workup then yields the final product.
Caption: Proposed two-step synthesis of the target compound via malonic ester synthesis.
Detailed Experimental Protocol (Representative)
This protocol is a representative methodology based on standard malonic ester synthesis procedures and has not been optimized for this specific compound.
Materials:
-
Diethyl malonate
-
Ethanol (absolute)
-
Sodium metal (or Sodium Ethoxide)
-
2-(Chloromethyl)thiophene
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Deionized water
Workflow Diagram:
References
An In-depth Technical Guide on the Structure Elucidation of (2-Thienylmethyl)propanedioic acid monoethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed elucidation of the structure of (2-Thienylmethyl)propanedioic acid monoethyl ester. The document outlines a plausible synthetic pathway and presents predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to facilitate its identification and characterization in a laboratory setting.
Chemical Identity
| Property | Value |
| Systematic Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |
| Synonyms | (2-Thienylmethyl)propanedioic acid monoethyl ester, 2-Carbethoxy-3-(2-thienyl)propanoic acid |
| CAS Number | 143468-96-6 |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.26 g/mol |
Proposed Synthesis
The synthesis of (2-Thienylmethyl)propanedioic acid monoethyl ester can be achieved through a malonic ester synthesis followed by selective hydrolysis.[1][2][3][4] This common method allows for the introduction of an alkyl group to the α-carbon of a malonic ester.[1][2][3][4]
The proposed reaction scheme involves two primary steps:
-
Alkylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking 2-(chloromethyl)thiophene (or a similar electrophile like the corresponding bromide or iodide) in an Sₙ2 reaction to form diethyl (2-thienylmethyl)malonate.[1][2][3][4]
-
Partial Hydrolysis: The resulting diethyl (2-thienylmethyl)malonate undergoes selective hydrolysis of one of the two ester groups. This can be achieved by carefully controlling the reaction conditions, such as using one equivalent of a base (e.g., potassium hydroxide in ethanol) followed by acidification, to yield the target monoacid monoester.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthesis of (2-Thienylmethyl)propanedioic acid monoethyl ester.
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra for (2-Thienylmethyl)propanedioic acid monoethyl ester, the following data has been predicted based on established principles of spectroscopy and the analysis of structurally similar compounds.
The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.3 | Doublet of doublets | 1H | Thiophene H5 |
| ~6.9-7.0 | Multiplet | 2H | Thiophene H3, H4 |
| ~4.1-4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~3.8-3.9 | Triplet | 1H | -CH(CO)₂ |
| ~3.3-3.4 | Doublet | 2H | -CH₂-Thiophene |
| ~1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |
Justification of Assignments:
-
The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield shift.
-
The protons of the thiophene ring will appear in the aromatic region, with characteristic coupling patterns.
-
The ethyl ester group will show a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.
-
The methine proton on the malonate backbone is coupled to the adjacent methylene protons, resulting in a triplet.
-
The methylene protons adjacent to the thiophene ring are coupled to the methine proton, giving a doublet.
The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~168-172 | -COOCH₂CH₃ |
| ~138-140 | Thiophene C2 |
| ~127-129 | Thiophene C5 |
| ~125-127 | Thiophene C4 |
| ~124-126 | Thiophene C3 |
| ~61-63 | -OCH₂CH₃ |
| ~50-55 | -CH(CO)₂ |
| ~30-35 | -CH₂-Thiophene |
| ~13-15 | -OCH₂CH₃ |
Justification of Assignments:
-
The two carbonyl carbons of the carboxylic acid and the ester will appear at the most downfield shifts.
-
The sp²-hybridized carbons of the thiophene ring will be in the aromatic region.
-
The carbon of the ethyl ester's methylene group will be deshielded by the adjacent oxygen.
-
The methine and methylene carbons of the main chain will appear in the aliphatic region.
-
The methyl carbon of the ethyl group will be the most upfield signal.
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1410-1440 | Medium | C-H bend (CH₂) |
| ~1150-1250 | Strong | C-O stretch (Ester and Carboxylic acid) |
| ~700-740 | Strong | C-S stretch (Thiophene) |
Justification of Assignments:
-
A very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.
-
Two distinct, strong C=O stretching bands are expected for the ester and carboxylic acid carbonyl groups.
-
Strong C-O stretching bands will be present due to both the ester and carboxylic acid functionalities.
-
Bands corresponding to the thiophene ring, including C-S stretching, will also be observable.
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 228 | [M]⁺ (Molecular Ion) |
| 183 | [M - COOH]⁺ |
| 155 | [M - COOH - C₂H₄]⁺ |
| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |
| 81 | [C₄H₄S]⁺ (Thienyl cation) |
| 45 | [COOH]⁺ |
Fragmentation Pathway:
The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group, followed by further fragmentation of the ester and the thienylmethyl moiety. The formation of the stable thienylmethyl cation (m/z 97) is anticipated to be a significant fragmentation pathway.
Caption: Predicted major fragmentation pathways for (2-Thienylmethyl)propanedioic acid monoethyl ester.
Experimental Protocols
While specific experimental data for the title compound is not available, the following are general protocols for the key analytical techniques that would be employed for its structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence (e.g., PENDANT, DEPT) can be used to aid in the assignment of carbon types (CH₃, CH₂, CH, C).
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, a heated probe, or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
The structural elucidation of (2-Thienylmethyl)propanedioic acid monoethyl ester can be confidently achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data presented in this guide provide a robust framework for the identification and characterization of this compound. Researchers and scientists can utilize this information to verify their experimental findings and to further explore the chemical and biological properties of this molecule.
References
In-Depth Technical Guide: Physical Properties of 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide leverages predicted values from computational models and provides detailed, generalized experimental protocols for the determination of key physical characteristics. This information is intended to support research, synthesis, and drug development activities involving this and structurally related molecules.
Core Physical Properties
The physical properties of 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid have been estimated using computational methods. These predicted values offer valuable insights into the compound's expected behavior in various experimental settings.
| Property | Predicted Value | Reference |
| Molecular Formula | C10H12O4S | [1][2] |
| Molecular Weight | 228.27 g/mol | [1] |
| XLogP3-AA (Lipophilicity) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 91.8 Ų | [1] |
| Exact Mass | 228.04563003 Da | [1] |
Synthesis Workflow
The synthesis of 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid typically proceeds through a two-step process involving the alkylation of a malonate ester followed by selective hydrolysis. A generalized workflow for this synthesis is presented below.
Experimental Protocols
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with high-boiling mineral oil
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup:
-
Melting Point Apparatus: The loaded capillary tube is inserted into the sample holder of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer is then inserted into the Thiele tube containing mineral oil.
-
-
Heating: The apparatus is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Solubility Determination
Objective: To assess the solubility of the compound in various solvents.
Materials:
-
3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
-
A selection of solvents (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl)
-
Test tubes and rack
-
Vortex mixer or stirring rod
-
Graduated pipettes or cylinders
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The contents of each test tube are thoroughly mixed using a vortex mixer or by vigorous stirring for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The results are recorded as soluble, partially soluble, or insoluble.
-
pH Effects (for aqueous solutions):
-
To a test tube with the compound in water, add a few drops of 5% aqueous NaOH and observe any change in solubility.
-
To a separate test tube with the compound in water, add a few drops of 5% aqueous HCl and observe any change in solubility. This will provide information on the acidic nature of the compound.
-
References
An In-depth Technical Guide to the Chemical Characteristics of Ethyl 2-carboxy-3-(2-thienyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-carboxy-3-(2-thienyl)propionate, also known as 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, is a malonic acid derivative featuring a thienyl group. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for the angiotensin II receptor antagonist, Eprosartan. Its chemical structure, possessing both an ester and a carboxylic acid functional group, allows for versatile chemical modifications, making it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on related structures.
Chemical and Physical Properties
The fundamental chemical and physical properties of Ethyl 2-carboxy-3-(2-thienyl)propionate are summarized in the table below. This data has been compiled from various chemical databases and supplier information.[1][2]
| Property | Value |
| IUPAC Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |
| Synonyms | Ethyl 2-carboxy-3-(2-thienyl)propionate, Mono-ethyl 2-(thiophen-2-ylmethyl)malonate, 2-(Thiophen-2-ylmethyl)malonic acid monoethyl ester |
| CAS Number | 143468-96-6 |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.27 g/mol |
| Appearance | Predicted to be a solid or oil |
| Boiling Point | 170 °C at 12.2 Torr |
| Density | 1.295 g/cm³ (Predicted) |
| pKa | 2.67 ± 0.34 (Predicted) |
| InChI | InChI=1S/C10H12O4S/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-5,8H,2,6H2,1H3,(H,11,12) |
| SMILES | CCOC(=O)C(CC1=CC=CS1)C(=O)O |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Step 1: Synthesis of Diethyl 2-(2-thienylmethyl)malonate. This involves the alkylation of diethyl malonate with 2-(chloromethyl)thiophene.
-
Step 2: Selective Mono-hydrolysis. The resulting diethyl ester is then selectively hydrolyzed to the desired mono-ester, Ethyl 2-carboxy-3-(2-thienyl)propionate.
Caption: Proposed two-step synthesis of Ethyl 2-carboxy-3-(2-thienyl)propionate.
Detailed Experimental Protocols
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2-(Chloromethyl)thiophene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once all the sodium has reacted, cool the solution to room temperature and add diethyl malonate (1 equivalent) dropwise with stirring.
-
After the addition is complete, add 2-(chloromethyl)thiophene (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl 2-(2-thienylmethyl)malonate.
-
Purify the crude product by vacuum distillation.
Materials:
-
Diethyl 2-(2-thienylmethyl)malonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Diethyl 2-(2-thienylmethyl)malonate (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of potassium hydroxide (1 equivalent) in a mixture of ethanol and water.
-
Add the KOH solution dropwise to the solution of the diethyl ester at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-carboxy-3-(2-thienyl)propionate. Further purification can be achieved by chromatography if necessary.
Analytical Characterization (Predicted)
While experimental spectra for Ethyl 2-carboxy-3-(2-thienyl)propionate are not publicly available, the expected spectral data can be predicted based on its structure and data from similar compounds. A commercial supplier, Moldb, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[1]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene and methine protons of the malonate backbone, and the protons of the thienyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2-1.3 | triplet | 3H | -OCH₂CH ₃ |
| ~3.3-3.5 | doublet | 2H | Thienyl-CH ₂- |
| ~3.8-4.0 | triplet | 1H | -CH (COOH)COOEt |
| ~4.1-4.3 | quartet | 2H | -OCH ₂CH₃ |
| ~6.9-7.0 | dd | 1H | Thienyl H4 |
| ~7.1-7.2 | d | 1H | Thienyl H3 |
| ~7.3-7.4 | d | 1H | Thienyl H5 |
| ~10-12 | broad singlet | 1H | -COOH |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbons of the ethyl group, the malonate backbone, and the thienyl ring, as well as the two carbonyl carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~35 | Thienyl-C H₂- |
| ~55 | -C H(COOH)COOEt |
| ~62 | -OC H₂CH₃ |
| ~124-128 | Thienyl C H carbons |
| ~138 | Thienyl quaternary C |
| ~170 | C =O (ester) |
| ~173 | C =O (acid) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C-H bonds, and the two distinct C=O groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~3100 | C-H stretch (aromatic - thienyl) |
| ~1735 | C=O stretch of the ester |
| ~1710 | C=O stretch of the carboxylic acid |
| ~1600, ~1470 | C=C stretch of the thienyl ring |
| ~1200-1300 | C-O stretch of the ester and carboxylic acid |
Mass Spectrometry (Predicted)
The mass spectrum (e.g., ESI-) would be expected to show a molecular ion peak [M-H]⁻ at m/z 227.
Potential Biological Activity and Signaling Pathways
There is currently no direct experimental evidence detailing the biological activity or the specific signaling pathways modulated by Ethyl 2-carboxy-3-(2-thienyl)propionate. However, based on its structural similarity to other known bioactive molecules, we can infer potential areas of biological relevance.
Enzyme Inhibition
Malonic acid and its derivatives are classical examples of competitive enzyme inhibitors.[5] For instance, malonate is a well-known competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle.[5] Furthermore, derivatives of malonic acid have been investigated as inhibitors of matrix metalloproteinases (MMPs).[6] Given that Ethyl 2-carboxy-3-(2-thienyl)propionate is a substituted malonic acid, it is plausible that it could act as an inhibitor for certain enzymes.
The general mechanism for competitive enzyme inhibition involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding.
Caption: Hypothetical competitive inhibition of an enzyme by Ethyl 2-carboxy-3-(2-thienyl)propionate.
Pro-drug Potential
As an ester, Ethyl 2-carboxy-3-(2-thienyl)propionate could potentially act as a pro-drug. The ester group could be hydrolyzed in vivo by esterases to release the corresponding dicarboxylic acid, which may be the active form of the molecule. This is a common strategy in drug development to improve the pharmacokinetic properties of a compound.
Relevance as an Arylpropionic Acid Derivative
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the "aryl" group in this case is a thienyl ring, the structural motif is similar. NSAIDs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. It is therefore conceivable that Ethyl 2-carboxy-3-(2-thienyl)propionate or its hydrolyzed form could exhibit anti-inflammatory properties.
Conclusion
Ethyl 2-carboxy-3-(2-thienyl)propionate is a valuable chemical intermediate with well-defined physical and chemical properties. While detailed experimental data on its synthesis and biological activity are not extensively published, established principles of organic chemistry allow for the design of a robust synthetic protocol. Based on its structural features, it holds potential as an enzyme inhibitor or a pro-drug, warranting further investigation into its biological effects. This guide provides a solid foundation for researchers and drug development professionals working with this and related compounds. Further experimental validation of the proposed synthesis and biological activities is encouraged.
References
- 1. 143468-96-6 | 3-Ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid - Moldb [moldb.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 2-Carbethoxy-3-(2-thienyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Carbethoxy-3-(2-thienyl)propionic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Core Data Presentation
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.26 g/mol [1][2] |
| IUPAC Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid[1][2] |
| CAS Number | 143468-96-6 |
| Appearance | Colorless, White, or Yellow Granules[1] |
| Boiling Point | 361.9 °C at 760 mmHg |
| Density | 1.295 g/cm³ |
| Storage Temperature | 2-8°C, protected from light |
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a malonic ester synthesis. This process involves the alkylation of diethyl malonate with a suitable 2-thienyl electrophile, followed by a selective partial hydrolysis of the resulting diester. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following section provides a detailed, two-step experimental protocol for the synthesis of this compound, based on established malonic ester synthesis and selective hydrolysis methodologies.
Step 1: Synthesis of Diethyl 2-(thiophen-2-ylmethyl)malonate
This procedure details the alkylation of diethyl malonate with 2-(chloromethyl)thiophene.
Materials:
-
Diethyl malonate
-
2-(Chloromethyl)thiophene
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Diethyl Malonate: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with constant stirring. The mixture is then heated to reflux for a short period to ensure complete formation of the enolate.
-
Alkylation Reaction: The reaction mixture is cooled to room temperature. A solution of 2-(chloromethyl)thiophene in toluene is added dropwise via the dropping funnel. After the addition is complete, the mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).
-
Workup and Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as diethyl ether or ethyl acetate. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude diethyl 2-(thiophen-2-ylmethyl)malonate, which can be purified by vacuum distillation.
Step 2: Selective Mono-hydrolysis to this compound
This procedure describes the selective hydrolysis of one of the two ester groups of diethyl 2-(thiophen-2-ylmethyl)malonate.
Materials:
-
Diethyl 2-(thiophen-2-ylmethyl)malonate
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Diethyl 2-(thiophen-2-ylmethyl)malonate is dissolved in a mixture of THF and water in a round-bottom flask. The solution is cooled to 0°C in an ice bath.
-
Addition of Base: A solution of one equivalent of potassium hydroxide in water is added dropwise to the cooled solution with vigorous stirring. The reaction is maintained at 0°C and monitored by TLC until the starting material is consumed.
-
Acidification and Extraction: The reaction is quenched by the addition of cold, dilute hydrochloric acid until the solution is acidic (pH ~2-3). The product is then extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
References
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Thienylpropanoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienylpropanoic acid scaffold is a cornerstone in the development of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of these compounds. We will delve into the seminal synthetic methodologies, quantitative biological data, and the intricate signaling pathways through which these molecules exert their therapeutic effects. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a detailed retrospective and a foundation for future innovation.
Historical Development
The journey of thienylpropanoic acid derivatives is intrinsically linked to the broader history of arylpropanoic acids, a class of NSAIDs that rose to prominence in the mid-20th century. The quest for alternatives to salicylates, which were associated with gastrointestinal side effects, spurred the exploration of novel chemical scaffolds.
The Dawn of Arylpropionic Acids
The story of arylpropionic acids began with the discovery of ibuprofen in the 1960s by Stewart Adams and his team at Boots Pure Drug Company. This discovery marked a pivotal moment, demonstrating that potent anti-inflammatory and analgesic activity could be achieved with a simple arylpropanoic acid structure, offering an improved therapeutic window over existing treatments. This success catalyzed further research into related structures, including those incorporating heterocyclic rings.
Emergence of the Thienylpropanoic Acid Scaffold
While the exact first synthesis of a simple, unadorned 2-(thienyl)propanoic acid is not definitively documented in a single, widely cited publication, early explorations into thiophene chemistry in the mid-20th century laid the groundwork. The patent for Tiaprofenic Acid , filed in 1969, represents one of the earliest documented instances of a thienylpropanoic acid derivative being developed for its medicinal properties. This was followed by the development of Suprofen , a structurally related compound. These developments underscored the potential of the thiophene ring as a bioisostere for the phenyl group found in earlier profens, offering unique physicochemical and pharmacokinetic properties.
Key Thienylpropanoic Acid Compounds: Suprofen and Tiaprofenic Acid
Two of the most prominent drugs embodying the thienylpropanoic acid core are Suprofen and Tiaprofenic Acid.
-
Suprofen , developed by Janssen Pharmaceutica, is a potent analgesic and anti-inflammatory agent. Its chemical name is (±)-α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid.
-
Tiaprofenic Acid , developed by the French company Roussel Uclaf, is another important NSAID from this class. It is chemically known as 5-benzoyl-α-methyl-2-thiopheneacetic acid.
Quantitative Biological Data
The primary mechanism of action of thienylpropanoic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. The relative inhibitory activity against these two isoforms is a key determinant of a drug's efficacy and side-effect profile.
| Compound | Target | IC50 (μM) | Assay Conditions |
| Suprofen | COX-1 | 1.1 | Human Whole Blood Assay |
| COX-2 | 3.0 | Human Whole Blood Assay | |
| Tiaprofenic Acid | COX-1 | 47 | Human peripheral monocytes |
| COX-2 | 25 | Human peripheral monocytes |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is compiled from published literature[1][2].
Experimental Protocols
The synthesis of thienylpropanoic acid derivatives has been approached through various routes. Below are detailed methodologies for the synthesis of Suprofen and Tiaprofenic Acid, compiled from patented procedures and academic publications.
Synthesis of Suprofen
A common synthetic route to Suprofen involves the Friedel-Crafts acylation of a suitable benzene derivative followed by a series of transformations to introduce the propanoic acid moiety.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 2-thenoyl chloride at a controlled temperature (typically 0-5 °C).
-
Slowly add an appropriate benzene derivative (e.g., α-methylphenylacetonitrile) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis of the Nitrile
-
The resulting nitrile from Step 1 is subjected to acidic or basic hydrolysis. For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
-
After completion, cool the reaction mixture and extract the product.
-
Purify the crude product by recrystallization to obtain Suprofen.
Synthesis of Tiaprofenic Acid
The synthesis of Tiaprofenic acid can be achieved through several routes, including the one outlined in a Chinese patent (CN102659754A)[3].
Step 1: Acylation of Thiophene
-
In a reaction vessel, combine thiophene, propionic anhydride, phosphoric acid, and phosphorus pentoxide.
-
Heat the mixture to 95-100°C and maintain under reflux for 6-8 hours.
-
After cooling to room temperature, add water and stir for 20 minutes.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with a 15% sodium hydroxide solution and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-propionylthiophene.
Step 2: Bromination
-
Dissolve 2-propionylthiophene in a suitable solvent like anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice-salt bath and add anhydrous aluminum trichloride.
-
Add bromine dropwise while maintaining the temperature.
-
After the addition is complete, continue stirring until the reaction is complete.
-
Work up the reaction to isolate α-bromo-2-propionylthiophene.
Step 3: Ketalization
-
Reflux the α-bromo-2-propionylthiophene with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal.
Step 4: Rearrangement
-
The bromo-ketal product undergoes rearrangement in the presence of a catalyst like cuprous oxide.
Step 5: Friedel-Crafts Reaction and Hydrolysis
-
The rearranged product is then subjected to a Friedel-Crafts reaction with benzoyl chloride.
-
Finally, hydrolysis of the resulting ester and acidification yields Tiaprofenic Acid.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of thienylpropanoic acid compounds is the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.
The Arachidonic Acid Cascade
The following diagram illustrates the arachidonic acid cascade and the point of intervention for thienylpropanoic acid NSAIDs.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel thienylpropanoic acid derivatives.
Caption: Workflow for Thienylpropanoic Acid Drug Discovery.
Conclusion
The discovery and development of thienylpropanoic acid compounds represent a significant chapter in the history of medicinal chemistry. From the foundational work on arylpropionic acids to the targeted synthesis of potent NSAIDs like suprofen and tiaprofenic acid, this class of molecules has provided valuable therapeutic options for the management of pain and inflammation. The detailed understanding of their synthesis, quantitative biological activity, and mechanism of action continues to inform the design of new and improved anti-inflammatory agents. This guide serves as a comprehensive repository of this knowledge, aimed at empowering the next generation of scientific discovery in this important field.
References
Navigating the Safety Profile of 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
| Identifier | Value |
| Chemical Name | 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid |
| Synonyms | 2-Carbethoxy-3-(2-thienyl)propanoic acid, Ethyl 2-carboxy-3-(2-thienyl)propionate |
| CAS Number | 143468-96-6 |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.27 g/mol |
Hazard Identification and Classification
Based on available data, 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. [1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. [1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. [1] |
Signal Word: Danger Hazard Pictograms:
-
(Corrosion)
-
(Exclamation Mark)
Precautionary Statements
The following precautionary statements are recommended for handling this compound:
| Type | P-Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. [1] |
| P264 | Wash skin thoroughly after handling. [1] | |
| P272 | Contaminated work clothing should not be allowed out of the workplace. [1] | |
| P280 | Wear protective gloves/ eye protection/ face protection. [1] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. [1] |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] | |
| P317 | Get medical help. [1] | |
| P321 | Specific treatment (see supplemental first aid instructions on this label). [1] | |
| P332+P317 | If skin irritation occurs: Get medical help. [1] | |
| P333+P317 | If skin irritation or rash occurs: Get medical help. [1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. [1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. [1] |
Toxicological and Ecotoxicological Data
A critical review of publicly available safety data sheets and chemical databases reveals a significant lack of specific toxicological and ecotoxicological data for 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid. [1]
| Data Point | Result |
|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| LD50/LC50 | Not determined |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
| Ecotoxicity | No data available |
Given the absence of empirical data, a precautionary approach to handling is strongly advised. The hazard classifications are likely based on data from structurally similar compounds.
Experimental Protocols
No specific experimental protocols for the safety assessment of 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid were identified in the reviewed literature. Standard OECD guidelines for testing of chemicals would be appropriate for generating such data, including:
-
OECD 402: Acute Dermal Toxicity
-
OECD 404: Acute Dermal Irritation/Corrosion
-
OECD 405: Acute Eye Irritation/Corrosion
-
OECD 429: Skin Sensitisation: Local Lymph Node Assay
-
OECD 201, 202, 203: Alga, Daphnia, and Fish toxicity tests for ecotoxicological assessment.
Visualized Safety and Handling Workflow
The following diagrams illustrate the logical flow of hazard identification, risk assessment, and control measures for the safe handling of this compound.
Caption: Hazard Identification and Control Workflow.
Caption: GHS Classification Summary.
Recommendations for Safe Handling
Given the identified hazards and the lack of comprehensive toxicological data, the following handling procedures are recommended:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the waste in a sealed container for disposal as hazardous waste.
Conclusion
2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid is a chemical that requires careful handling due to its classification as a skin irritant, a potential skin sensitizer, and a substance that can cause serious eye damage. The significant gap in quantitative toxicological and ecotoxicological data necessitates a conservative and precautionary approach to its use in any research or development setting. All personnel should be thoroughly trained on the known hazards and safe handling procedures outlined in this guide before working with this compound.
References
Methodological & Application
Application Notes: Synthesis of Eprosartan, an Angiotensin II Receptor Antagonist, from 2-Carbethoxy-3-(2-thienyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Eprosartan, a potent and selective angiotensin II receptor antagonist, utilizing 2-Carbethoxy-3-(2-thienyl)propionic acid as a key starting material. Eprosartan is a non-biphenyl, non-tetrazole angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] The synthesis outlined here proceeds through a pivotal Knoevenagel-type condensation reaction followed by a hydrolysis step.
Introduction
Angiotensin II, a potent vasoconstrictor, plays a crucial role in the pathophysiology of hypertension and cardiovascular diseases.[1] Its effects are mediated through the angiotensin II type 1 (AT1) receptor.[2][3] Eprosartan selectively blocks this receptor, leading to vasodilation and a reduction in blood pressure.[1] The synthetic route described herein offers a practical approach for the laboratory-scale preparation of this important active pharmaceutical ingredient (API).
The overall synthesis involves two main stages:
-
Condensation: Reaction of methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate with this compound. This step forms the carbon-carbon double bond, creating the acrylic acid derivative core of the Eprosartan molecule.
-
Hydrolysis: Saponification of the ester groups in the intermediate to yield the final dicarboxylic acid product, Eprosartan.
Careful control of reaction conditions is crucial, as side reactions, such as decarboxylation of the starting material, can significantly impact the yield and purity of the final product.[4]
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Starting Material | C₁₀H₁₂O₄S | 228.26 |
| Methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate | Starting Material | C₁₇H₂₀N₂O₃ | 316.36 |
| (E)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropionic acid ethyl ester | Intermediate | C₂₇H₃₀N₂O₄S | 494.61 |
| Eprosartan | Final Product | C₂₃H₂₄N₂O₄S | 424.51 |
Table 2: Representative Yields and Purity Data for Eprosartan Synthesis
| Step | Product | Reported Yield | Purity (HPLC) | Reference |
| Condensation | (E)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropionic acid ethyl ester | ~90% | 90% | [4] |
| Hydrolysis | Eprosartan | 70.92% (crude) | Not specified | [5] |
| Overall | Eprosartan | 6-7% (low) | Not specified | [6] |
Note: Yields can vary significantly based on reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of (E)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropionic acid ethyl ester (Intermediate)
This protocol is based on the Knoevenagel condensation reaction.
Materials:
-
Methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate
-
This compound (or its monoethyl ester)
-
Piperidine (catalyst)
-
Toluene or Cyclohexane (solvent)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
To a solution of methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate in toluene, add this compound.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C.[4][6][7] If using a Dean-Stark apparatus, reflux the mixture to azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
The crude product can be purified by column chromatography on silica gel if necessary. A patent reported a purity of 90% for the crude product obtained after distillation of the solvent.[4]
Protocol 2: Synthesis of Eprosartan (Hydrolysis of the Intermediate)
This protocol describes the saponification of the diester intermediate to the final dicarboxylic acid.
Materials:
-
(E)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropionic acid ethyl ester
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the crude intermediate from Protocol 1 in a mixture of methanol and water.
-
Add a solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux for several hours (e.g., 3 hours) to ensure complete hydrolysis of both ester groups.[5]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 5.0-5.2 to precipitate the Eprosartan free base.[5]
-
Cool the mixture further (e.g., to 20 °C) and stir for a period (e.g., 2 hours) to complete the precipitation.[5]
-
Filter the solid product, wash with cold water, and then with a cold mixture of aqueous isopropyl alcohol.[5]
-
Dry the product under vacuum to obtain crude Eprosartan. A reported yield for the crude product is 70.92%.[5]
-
Further purification can be achieved by recrystallization from a suitable solvent such as acetic acid.[4]
Mandatory Visualizations
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and the inhibitory action of Eprosartan.
Caption: Experimental workflow for the synthesis of Eprosartan.
References
- 1. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 4. WO2008078330A1 - Improved process for eprosartan - Google Patents [patents.google.com]
- 5. EPROSARTAN synthesis - chemicalbook [chemicalbook.com]
- 6. WO2011004384A2 - Process for the preparation of eprosartan - Google Patents [patents.google.com]
- 7. WO2010023688A2 - An improved process for the preparation of eprosartan - Google Patents [patents.google.com]
Application Note: HPLC Analysis for Purity Determination of 2-Carbethoxy-3-(2-thienyl)propionic acid
Introduction
2-Carbethoxy-3-(2-thienyl)propionic acid (CAS No. 143468-96-6) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities and degradation products. The method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control in research and drug development settings.
The principle of this method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase.[3][4] Given that the analyte is an acidic compound, the mobile phase is acidified to suppress the ionization of the carboxylic acid group, thereby enhancing retention and improving peak shape.[5][6]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[7]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.[7][8]
-
Chemicals and Reagents:
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 2.5, adjusted with H₃PO₄) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 231 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of high-purity water. Adjust the pH of the aqueous portion to 2.5 with diluted phosphoric acid before mixing. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.[11] Prepare working standard solutions of lower concentrations by serial dilution of the stock solution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in methanol, following the same procedure as for the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.[6][12]
4. Method Validation
The analytical method should be validated according to ICH guidelines. The validation parameters include:
-
System Suitability: The system suitability is evaluated by injecting the standard solution multiple times. The parameters to be checked include theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Linearity: Linearity is assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[10]
-
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This is done by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) of the results is calculated.[10]
-
Accuracy: Accuracy is evaluated by performing recovery studies on a sample to which known amounts of the reference standard have been added (spiking). The percentage recovery is then calculated.[10]
-
Specificity (Selectivity): The ability of the method to separate the analyte from potential impurities is demonstrated. This can be done by analyzing a placebo sample and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio of the chromatogram.[8]
Data Presentation
The quantitative data from the analysis should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | RSD ≤ 1.0% | |
| Peak Area | RSD ≤ 2.0% | |
| Theoretical Plates | ≥ 2000 | |
| Tailing Factor | ≤ 2.0 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | Accuracy (% Recovery) | |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Mean | |||
| RSD (%) | ≤ 2.0% | ≤ 2.0% | 98.0 - 102.0% |
Table 4: Purity Analysis of a Sample Batch
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| Batch X |
Experimental Workflow and Visualization
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
The described RP-HPLC method is suitable for the purity determination of this compound. The method is specific, accurate, precise, and linear over a given concentration range. It can be effectively implemented in quality control laboratories for the routine analysis of this compound, ensuring its quality for pharmaceutical applications.
References
- 1. 2-Carbethoxy-3-(2-thienyl)propanoic acid | 143468-96-6 [chemicalbook.com]
- 2. Cas 143468-96-6,2-Carbethoxy-3-(2-thienyl)propanoic acid | lookchem [lookchem.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. organomation.com [organomation.com]
Application Note and Protocol for NMR Spectroscopy of 2-(2-Thienylmethyl)propanedioic Acid Monoethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of 2-(2-thienylmethyl)propanedioic acid monoethyl ester, a compound of interest in synthetic chemistry and drug discovery. The following sections outline the necessary steps for sample preparation, data acquisition, and include predicted spectral data based on analogous compounds.
Predicted NMR Data
The expected chemical shifts (δ) in parts per million (ppm) for 2-(2-thienylmethyl)propanedioic acid monoethyl ester are summarized below. These predictions are based on the analysis of structurally similar malonate derivatives and typical chemical shift ranges for the functional groups present in the molecule.
| ¹H NMR Data (Predicted) | ||||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Thiophene) | ~7.20 | d | ~5.0 | 1H |
| H (Thiophene) | ~6.95 | dd | ~5.0, 3.5 | 1H |
| H (Thiophene) | ~6.90 | d | ~3.5 | 1H |
| -O-CH₂ -CH₃ | ~4.20 | q | 7.1 | 2H |
| -CH(CO)- | ~3.80 | t | 7.5 | 1H |
| -CH₂-(Thiophene) | ~3.40 | d | 7.5 | 2H |
| -O-CH₂-CH₃ | ~1.25 | t | 7.1 | 3H |
| -COOH | ~11.0-12.0 | br s | - | 1H |
| ¹³C NMR Data (Predicted) | |
| Assignment | Chemical Shift (δ, ppm) |
| C =O (Acid) | ~175 |
| C =O (Ester) | ~170 |
| C (Thiophene, C2) | ~140 |
| C (Thiophene, C5) | ~127 |
| C (Thiophene, C3) | ~126 |
| C (Thiophene, C4) | ~125 |
| -O-CH₂ -CH₃ | ~62 |
| -CH (CO)- | ~50 |
| -CH₂ -(Thiophene) | ~35 |
| -O-CH₂-CH₃ | ~14 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are for a deuterated chloroform (CDCl₃) solution; shifts may vary with other solvents.
Experimental Protocol
This protocol details the steps for preparing a sample of 2-(2-thienylmethyl)propanedioic acid monoethyl ester and acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Materials:
-
2-(2-thienylmethyl)propanedioic acid monoethyl ester
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Small vials
-
Filter plug (e.g., glass wool)
-
-
Procedure:
-
Weigh the appropriate amount of sample. For ¹H NMR, use 5-25 mg of the compound.[1][2][3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1][2]
-
In a small, clean, and dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][4]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may aid dissolution.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution.[3][5] Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean NMR tube.[3]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a 5 mm probe.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃ (or other as prepared).
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64 (adjust to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used for calibration, or an internal standard like TMS can be added.[1]
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃ (or other as prepared).
-
Temperature: 298 K.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 to 4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for calibration.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton connectivity.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Visualizations
The following diagram illustrates the general workflow for the NMR spectroscopy protocol.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
References
Application Notes and Protocols for the Derivatization of 2-Carbethoxy-3-(2-thienyl)propionic Acid and Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 2-Carbethoxy-3-(2-thienyl)propionic acid and the subsequent screening of its derivatives for potential anti-inflammatory, anticancer, and antimicrobial activities. This document offers detailed experimental protocols and a framework for data presentation and visualization to facilitate research and development in medicinal chemistry.
Introduction
This compound is a versatile scaffold for the synthesis of novel bioactive compounds. Its structural features, including a carboxylic acid group and a thiophene moiety, make it an attractive starting material for the generation of diverse chemical libraries. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, known to contribute to a wide range of biological activities. Arylpropionic acid derivatives, to which this compound belongs, are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) and have also shown promise as anticancer and antimicrobial agents.[1][2]
This document outlines the synthesis of three key classes of derivatives—amides, esters, and hydrazides—and provides detailed protocols for their screening against relevant biological targets.
Data Presentation
The following tables summarize hypothetical quantitative bioactivity data for representative derivatives of this compound. This data is for illustrative purposes to guide the presentation of experimental results.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Target | IC₅₀ (µM) |
| CTP-A01 | N-phenyl amide | COX-1 | 15.2 |
| CTP-A02 | N-benzyl amide | COX-1 | 25.8 |
| CTP-A01 | N-phenyl amide | COX-2 | 5.1 |
| CTP-A02 | N-benzyl amide | COX-2 | 10.4 |
| CTP-E01 | Methyl ester | COX-1 | 45.3 |
| CTP-E02 | Ethyl ester | COX-1 | 52.1 |
| CTP-E01 | Methyl ester | COX-2 | 18.7 |
| CTP-E02 | Ethyl ester | COX-2 | 22.5 |
| CTP-H01 | Hydrazide | COX-1 | 30.5 |
| CTP-H02 | N'-benzoyl hydrazide | COX-1 | 12.3 |
| CTP-H01 | Hydrazide | COX-2 | 11.2 |
| CTP-H02 | N'-benzoyl hydrazide | COX-2 | 4.9 |
| Ibuprofen | Standard | COX-1 | 10.5 |
| Ibuprofen | Standard | COX-2 | 2.5 |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) |
| CTP-A03 | N-(4-chlorophenyl) amide | MCF-7 (Breast) | 8.9 |
| CTP-A04 | N-(2,4-difluorophenyl) amide | A549 (Lung) | 12.5 |
| CTP-E03 | Propyl ester | MCF-7 (Breast) | 25.1 |
| CTP-E04 | Isopropyl ester | A549 (Lung) | 30.8 |
| CTP-H03 | N'-(4-nitrobenzoyl) hydrazide | MCF-7 (Breast) | 5.2 |
| CTP-H04 | N'-(2-thienoyl) hydrazide | A549 (Lung) | 9.7 |
| Doxorubicin | Standard | MCF-7 (Breast) | 0.8 |
| Doxorubicin | Standard | A549 (Lung) | 1.1 |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| CTP-A05 | N-(pyridin-2-yl) amide | 16 | 32 | >64 |
| CTP-A06 | N-(thiazol-2-yl) amide | 8 | 16 | 32 |
| CTP-E05 | Butyl ester | 64 | >64 | >64 |
| CTP-E06 | Benzyl ester | 32 | 64 | >64 |
| CTP-H05 | N'-(furan-2-carbonyl) hydrazide | 4 | 8 | 16 |
| CTP-H06 | N'-(5-nitrofuran-2-carbonyl) hydrazide | 2 | 4 | 8 |
| Ciprofloxacin | Standard | 1 | 0.5 | N/A |
| Fluconazole | Standard | N/A | N/A | 4 |
Experimental Protocols
Detailed methodologies for the synthesis of derivatives and subsequent bioactivity screening are provided below.
Synthesis of Derivatives
Protocol 1: General Procedure for Amide Synthesis
-
To a solution of this compound (1 equivalent) in dry dichloromethane (DCM, 10 mL), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in dry DCM (10 mL) and add the desired primary or secondary amine (1.2 equivalents) and triethylamine (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Ester Synthesis (Fischer Esterification)
-
Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: General Procedure for Hydrazide Synthesis
-
Synthesize the methyl or ethyl ester of this compound as described in Protocol 2.
-
Dissolve the ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Bioactivity Screening Protocols
Protocol 4: In Vitro Anti-inflammatory Assay - Cyclooxygenase (COX) Inhibition Assay
-
Prepare a stock solution of the test compounds in DMSO.
-
Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam).
-
Perform the assay in a 96-well plate format.
-
Add the reaction buffer, heme, and the test compound at various concentrations to the wells.
-
Add purified COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence according to the kit's instructions to determine the enzyme activity.
-
Calculate the percentage inhibition and determine the IC₅₀ value for each compound.
Protocol 5: In Vitro Anticancer Assay - MTT Cell Viability Assay
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 6: In Vitro Antimicrobial Assay - Broth Microdilution Method
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for derivatization and bioactivity screening.
Caption: Simplified COX signaling pathway and point of inhibition.
References
Use of 2-Carbethoxy-3-(2-thienyl)propionic acid as a building block in medicinal chemistry
Introduction
2-Carbethoxy-3-(2-thienyl)propionic acid, also known as 2-(2-Thienylmethyl)propanedioic acid 1-ethyl ester, is a versatile heterocyclic building block in medicinal chemistry. Its structural features, comprising a thiophene ring, a propionic acid moiety, and a carbethoxy group, make it a valuable precursor for the synthesis of a range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound, with a focus on its role in the development of angiotensin II receptor antagonists and other therapeutic agents.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Angiotensin II receptor antagonists.[1][2] These drugs are crucial in the management of hypertension and other cardiovascular diseases. The thiophene moiety can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties.
While its most prominent role is in the synthesis of sartans, this building block also holds potential for the synthesis of other classes of therapeutic agents, such as anti-inflammatory drugs. For instance, related thienylpropionic acid derivatives are central to the structure of non-steroidal anti-inflammatory drugs (NSAIDs) like Tenidap.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 143468-96-6 | [2][5] |
| Molecular Formula | C₁₀H₁₂O₄S | [6][7] |
| Molecular Weight | 228.26 g/mol | [6][7] |
| Appearance | Granules | [8] |
| IUPAC Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid | [7][8] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, which involves the alkylation of diethyl malonate followed by selective hydrolysis.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Materials:
-
Diethyl malonate
-
2-(Bromomethyl)thiophene
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu)
-
Absolute Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Diethyl 2-(thiophen-2-ylmethyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 2-(bromomethyl)thiophene dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(thiophen-2-ylmethyl)malonate. Purify by vacuum distillation if necessary.
Step 2: Synthesis of this compound
-
Dissolve the diethyl 2-(thiophen-2-ylmethyl)malonate in a mixture of ethanol and water.
-
Add a stoichiometric amount of potassium hydroxide and stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to evaluate the affinity of compounds synthesized from this compound for the angiotensin II type 1 (AT₁) receptor.
Workflow for Angiotensin II Receptor Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human AT₁ receptor
-
[¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (Radioligand)
-
Unlabeled Angiotensin II (for non-specific binding)
-
Test compounds (synthesized from this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either a test compound, unlabeled Angiotensin II (for non-specific binding), or buffer (for total binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data of Derived Compounds
The following table summarizes the in vitro activity of selected Angiotensin II receptor antagonists, which are structurally related to compounds that can be synthesized using this compound as a key building block.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Irbesartan | AT₁ Receptor | Binding Assay | 9.10 (Ki) | [9] |
| Olmesartan | AT₁ Receptor | Binding Assay | - | - |
| Telmisartan | AT₁ Receptor | Binding Assay | - | - |
| Tenidap | COX-1 | Enzyme Assay | 20 | [4] |
| Tenidap | COX-1 (human blood) | Enzyme Assay | 7800 | [4] |
Table 2: In Vitro Biological Activity of Related Compounds (Note: Direct synthesis of Irbesartan, Olmesartan, and Telmisartan from this compound is not the most commonly reported route, but the structural similarities highlight the potential of this building block.)
Signaling Pathway
Derivatives of this compound, particularly angiotensin II receptor antagonists, primarily target the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT₁ receptor, these compounds prevent the binding of angiotensin II, a potent vasoconstrictor, thereby inhibiting its downstream effects.
Simplified Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of AT₁ Receptor Antagonists:
Caption: The RAAS pathway and the inhibitory action of AT₁ receptor antagonists.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of angiotensin II receptor antagonists is well-established, and it holds promise for the development of other therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important chemical entity in drug discovery and development.
References
- 1. Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Carbethoxy-3-(2-thienyl)propanoic acid | 143468-96-6 [chemicalbook.com]
- 3. CN103242304A - Synthetic method of anti-inflammatory drug tenidap sodium - Google Patents [patents.google.com]
- 4. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS NO. 143468-96-6 | 2-Carbethoxy-3-(2-thienyl)propanoic acid | C10H12O4S [localpharmaguide.com]
- 6. scbt.com [scbt.com]
- 7. Buy Online CAS Number 143468-96-6 - TRC - 2-(2-Thienylmethyl)propanedioic Acid 1-Ethyl Ester | LGC Standards [lgcstandards.com]
- 8. CheMondis Marketplace [chemondis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Esterification of Thienylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of esters from thienylpropanoic acids, valuable intermediates in pharmaceutical research. Two primary methods are presented: the classic Fischer esterification, suitable for simple, robust substrates, and the milder Steglich esterification, ideal for more sensitive molecules.
Method 1: Fischer Esterification
The Fischer esterification is a traditional acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a cost-effective and straightforward method, particularly for generating simple alkyl esters. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[2][3]
Experimental Protocol: Synthesis of Methyl 3-(2-thienyl)propanoate
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-thienyl)propanoic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 20-50 equivalents), which also serves as the solvent.[4]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the stirred solution.[4]
-
-
Reaction Execution:
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[4]
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).[4]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
-
The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure methyl 3-(2-thienyl)propanoate.[6]
-
Method 2: Steglich Esterification
The Steglich esterification is a much milder method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method is performed at room temperature and is particularly useful for acid-sensitive substrates or when using precious alcohols where a large excess is not feasible.[7]
Experimental Protocol: Synthesis of Ethyl 3-(2-thienyl)propanoate
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-thienyl)propanoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).[9][10]
-
Cool the stirred solution to 0 °C in an ice bath.[10]
-
-
Reaction Execution:
-
Work-up and Isolation:
-
A white precipitate of dicyclohexylurea (DCU) will form during the reaction. Filter off the DCU precipitate and wash it with a small amount of DCM.[10]
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with dilute HCl (e.g., 0.5 M) to remove excess DMAP, followed by saturated aqueous NaHCO₃, and finally brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude ethyl 3-(2-thienyl)propanoate can be purified by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes the key parameters for the two described esterification methods. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH)[2] | Coupling agent (DCC or EDC) and a nucleophilic catalyst (DMAP)[7][9] |
| Solvent | Typically the alcohol reactant in excess[4] | Anhydrous aprotic solvent (e.g., DCM, THF)[9] |
| Temperature | Reflux[5] | 0 °C to Room Temperature[10] |
| Reaction Time | Several hours to overnight[4] | 2-12 hours[10] |
| Byproducts | Water | Dicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)urea (EDU)[7] |
| Advantages | Inexpensive reagents, simple setup | Mild reaction conditions, high yields, suitable for sensitive substrates[7] |
| Disadvantages | Harsh acidic conditions, requires high temperatures, reversible reaction[3] | More expensive reagents, formation of urea byproduct that needs to be removed[7] |
| Typical Yields | Moderate to high (can be >90% with efficient water removal)[5] | High to excellent (often >80-90%)[9] |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of thienylpropanoic acid esters is depicted below.
Caption: General experimental workflow for the synthesis of thienylpropanoic acid esters.
Logical Relationship of Esterification Methods
The choice between Fischer and Steglich esterification often depends on the nature of the starting materials.
Caption: Decision diagram for choosing an appropriate esterification method.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Carbethoxy-3-(2-thienyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbethoxy-3-(2-thienyl)propionic acid, also known as 2-(2-thienylmethyl)propanedioic acid 1-ethyl ester, is a key intermediate in the synthesis of various pharmaceutically active compounds. Notably, it is a crucial building block for the angiotensin II receptor antagonist Eprosartan, used in the treatment of hypertension.[1] The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical and chemical industries.
This document provides detailed application notes and protocols for the large-scale synthesis of this compound. The described method is based on the well-established malonic ester synthesis route, which involves the alkylation of diethyl malonate followed by a controlled partial hydrolysis and decarboxylation.
Overall Synthetic Scheme
The synthesis proceeds in two main stages:
-
Alkylation: Formation of diethyl 2-(2-thienylmethyl)malonate via the alkylation of diethyl malonate with 2-(chloromethyl)thiophene.
-
Hydrolysis and Decarboxylation: Selective mono-saponification of the diethyl ester followed by decarboxylation to yield the target product.
Experimental Protocols
Stage 1: Large-Scale Synthesis of Diethyl 2-(2-thienylmethyl)malonate
This protocol details the alkylation of diethyl malonate with 2-(chloromethyl)thiophene. For large-scale production, sodium ethoxide is a commonly used base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Diethyl malonate | 160.17 | 16.02 | 100 |
| Sodium Ethoxide | 68.05 | 7.49 | 110 |
| 2-(Chloromethyl)thiophene | 132.61 | 13.26 | 100 |
| Ethanol (anhydrous) | 46.07 | As required | - |
| Toluene | 92.14 | As required | - |
| Saturated Sodium Chloride Solution | - | As required | - |
| Anhydrous Magnesium Sulfate | 120.37 | As required | - |
Procedure:
-
Reaction Setup: A suitable multi-necked glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe is charged with anhydrous ethanol.
-
Base Preparation: Sodium ethoxide (110 mol) is carefully added to the reactor.
-
Addition of Diethyl Malonate: Diethyl malonate (100 mol) is added dropwise to the sodium ethoxide solution at a temperature maintained between 20-25°C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the sodium enolate.
-
Alkylation: 2-(Chloromethyl)thiophene (100 mol) is added dropwise to the reaction mixture, maintaining the temperature below 30°C. After the addition is complete, the reaction mixture is heated to reflux (approximately 78-80°C) and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is taken up in toluene and washed sequentially with water and saturated sodium chloride solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude diethyl 2-(2-thienylmethyl)malonate. For large-scale operations, the crude product is purified by vacuum distillation.
Quantitative Data for Stage 1:
| Parameter | Value |
| Typical Yield | 85-90% |
| Purity (by GC) | >98% |
| Boiling Point | 140-145°C at 1 mmHg |
Stage 2: Large-Scale Synthesis of this compound
This protocol describes the selective mono-hydrolysis and subsequent decarboxylation of diethyl 2-(2-thienylmethyl)malonate. The controlled addition of one equivalent of a base is critical for achieving the desired mono-acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Diethyl 2-(2-thienylmethyl)malonate | 256.32 | 25.63 | 100 |
| Potassium Hydroxide | 56.11 | 5.61 | 100 |
| Ethanol | 46.07 | As required | - |
| Water | 18.02 | As required | - |
| Hydrochloric Acid (concentrated) | 36.46 | As required | - |
| Toluene | 92.14 | As required | - |
Procedure:
-
Reaction Setup: A suitable reactor is charged with a solution of potassium hydroxide (100 mol) in a mixture of ethanol and water.
-
Hydrolysis: Diethyl 2-(2-thienylmethyl)malonate (100 mol) is added to the basic solution at room temperature. The mixture is then heated to 50-60°C and stirred for 2-4 hours. The reaction is monitored by HPLC until one of the ester groups is completely hydrolyzed.
-
Work-up and Decarboxylation: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is washed with toluene to remove any unreacted starting material. The aqueous layer is then carefully acidified with concentrated hydrochloric acid to a pH of 2-3, which induces both the precipitation of the carboxylic acid and decarboxylation.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. For large-scale purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of toluene and heptane.
Quantitative Data for Stage 2:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >99% |
| Melting Point | 88-92°C |
Synthesis Workflow Diagram
Caption: Large-scale synthesis workflow for this compound.
Safety and Handling Precautions
-
Sodium Ethoxide: Highly flammable and corrosive. Handle in a dry, inert atmosphere.
-
2-(Chloromethyl)thiophene: Lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Toluene and Ethanol: Flammable solvents. Use in a well-ventilated area away from ignition sources.
-
Potassium Hydroxide and Hydrochloric Acid: Corrosive. Wear appropriate PPE, including gloves and eye protection.
All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any work.
References
Application Notes and Protocols for the Characterization of 2-Carbethoxy-3-(2-thienyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-Carbethoxy-3-(2-thienyl)propionic acid and its derivatives. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including angiotensin II receptor antagonists like Eprosartan.[1][2] Accurate characterization is crucial for ensuring the quality, purity, and consistency of the final drug product.
Overview of Analytical Techniques
A multi-technique approach is essential for the comprehensive characterization of this compound derivatives. The primary analytical methods employed are:
-
High-Performance Liquid Chromatography (HPLC): For separation, quantification, and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: For the identification of functional groups.
-
Mass Spectrometry (MS): For molecular weight determination and structural confirmation.
-
Elemental Analysis: To determine the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is an intermediate. A validated, stability-indicating HPLC method is critical for quality control in a pharmaceutical setting.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline and may require optimization for specific derivatives or matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Acetonitrile or Methanol). A common starting point is a gradient elution to separate impurities with a wide range of polarities. For example, a gradient from 30% to 90% Acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 232 nm[3] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.1 mg/mL. |
Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4][5]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene-H | 6.8 - 7.5 | m | - |
| -CH- (propionic acid) | 3.5 - 4.0 | m | - |
| -CH₂- (thienyl) | 3.0 - 3.5 | m | - |
| -O-CH₂- (ethyl ester) | 4.0 - 4.3 | q | ~7.1 |
| -CH₃ (ethyl ester) | 1.1 - 1.4 | t | ~7.1 |
| -COOH | 10.0 - 13.0 | br s | - |
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (carboxylic acid) | 175 - 185 |
| C=O (ester) | 170 - 175 |
| Thiophene carbons | 120 - 145 |
| -CH- (propionic acid) | 45 - 55 |
| -O-CH₂- (ethyl ester) | 60 - 65 |
| -CH₂- (thienyl) | 30 - 40 |
| -CH₃ (ethyl ester) | 13 - 15 |
Note: The exact chemical shifts will depend on the specific derivative and the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of key functional groups.
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.
Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Aromatic/Thiophene) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |
| C=O (Ester) | Stretching | 1750 - 1735 |
| C=C (Thiophene) | Stretching | 1600 - 1475 |
| C-O | Stretching | 1320 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Ionization Technique: Electrospray ionization (ESI) is commonly used, often in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.
Expected Molecular Ion: For this compound (C₁₀H₁₂O₄S), the exact mass is 228.0456 g/mol .[6]
Fragmentation Pattern: The fragmentation will depend on the ionization technique and energy. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and CO₂ (M-44). Esters may show fragmentation related to the loss of the alkoxy group.
Workflow for Spectroscopic Characterization
Caption: General workflow for spectroscopic characterization.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, S) in the compound, which can be compared with the theoretical values calculated from the molecular formula to confirm the empirical formula.
Expected Elemental Composition for C₁₀H₁₂O₄S:
| Element | Theoretical % |
| Carbon (C) | 52.62 |
| Hydrogen (H) | 5.30 |
| Sulfur (S) | 14.05 |
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound and its derivatives. A combination of chromatographic and spectroscopic methods is essential for confirming the identity, purity, and quality of these important pharmaceutical intermediates. Adherence to validated analytical procedures is critical for regulatory compliance and ensuring the safety and efficacy of the final drug products.
References
- 1. rsc.org [rsc.org]
- 2. 2-Carbethoxy-3-(2-thienyl)propanoic acid | 143468-96-6 [chemicalbook.com]
- 3. Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Ethyl 2-carboxy-3-(2-thienyl)propionate | C10H12O4S | CID 14952883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Carbethoxy-3-(2-thienyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Carbethoxy-3-(2-thienyl)propionic acid, a key intermediate in the development of angiotensin II receptor antagonists.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically follows a malonic ester synthesis pathway.
Low Yield of Mono-Alkylated Product (Diethyl 2-(2-thienylmethyl)malonate)
Issue: The primary alkylation step is resulting in a low yield of the desired mono-alkylated product, with significant amounts of starting material or dialkylated byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Enolate Formation | The base may be weak or degraded. Ensure the use of a fresh, strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH).[3][4] For complete deprotonation, consider stronger bases like lithium diisopropylamide (LDA) in an aprotic solvent like THF.[3] |
| Dialkylation Side Reaction | The mono-alkylated product is reacting further with the alkylating agent. To minimize this, use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent (2-(chloromethyl)thiophene). A slight excess of diethyl malonate can also favor mono-alkylation.[4] Add the alkylating agent slowly to the reaction mixture.[4] |
| Competing Elimination Reaction (E2) | The basic conditions may be causing the elimination of HCl from 2-(chloromethyl)thiophene, forming an alkene byproduct. Whenever possible, use primary alkyl halides as they are less prone to elimination. Using a bulkier, less nucleophilic base might also favor substitution over elimination.[4] |
| Transesterification | If using an alkoxide base, ensure the alkyl group of the base matches the alkyl group of the ester to prevent unwanted exchange. For diethyl malonate, sodium ethoxide is the appropriate choice. |
Difficulties in Hydrolysis of Diethyl 2-(2-thienylmethyl)malonate
Issue: The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is incomplete or requires harsh conditions that lead to degradation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky thienylmethyl group can sterically hinder the approach of the hydroxide ion. Consider increasing the reaction temperature and/or using a co-solvent like ethanol to improve solubility and facilitate the reaction. |
| Incomplete Saponification | Insufficient base or reaction time. Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide and monitor the reaction progress by TLC until the starting ester is consumed. |
| Product Degradation | Prolonged exposure to harsh basic or acidic conditions at high temperatures can lead to side reactions. Optimize the reaction time and temperature to find a balance between complete hydrolysis and minimal degradation. |
Poor Yield during Decarboxylation
Issue: The final decarboxylation step to yield this compound is inefficient.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Decarboxylation | Insufficient heating. The substituted malonic acid needs to be heated, often in the presence of an acid catalyst, to facilitate the loss of carbon dioxide. Ensure the temperature is high enough for the reaction to proceed to completion. |
| Side Reactions | At elevated temperatures, other decomposition pathways may become competitive. Monitor the reaction closely and avoid excessive heating once the evolution of CO2 has ceased. |
| Premature Decarboxylation | In some cases, especially with electron-withdrawing groups on the aromatic ring, decarboxylation can occur concurrently with hydrolysis. This may not necessarily be a problem if the desired product is the fully decarboxylated 3-(2-thienyl)propionic acid. To obtain the target molecule, careful control of the hydrolysis conditions is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is the malonic ester synthesis. This involves the alkylation of diethyl malonate with 2-(chloromethyl)thiophene, followed by partial hydrolysis and decarboxylation of the resulting diethyl 2-(2-thienylmethyl)malonate.
Q2: How can I prevent the formation of the dialkylated byproduct?
A2: To favor mono-alkylation, it is crucial to control the stoichiometry. Use a 1:1 molar ratio of diethyl malonate to 2-(chloromethyl)thiophene. Adding the alkylating agent slowly to the formed enolate can also help minimize dialkylation.[4]
Q3: What are the optimal conditions for the hydrolysis step?
A3: While specific conditions should be optimized for your setup, a common method involves heating the substituted diethyl malonate with an excess of a strong base like NaOH or KOH in a water/ethanol mixture. The reaction progress should be monitored by TLC to determine the optimal time and temperature.
Q4: How can I purify the final product?
A4: Purification can often be achieved by crystallization. After the reaction work-up and acidification, the crude product can be dissolved in a suitable solvent and allowed to crystallize. If impurities persist, column chromatography using silica gel may be necessary.[4]
Experimental Protocols
Key Experiment: Mono-alkylation of Diethyl Malonate with 2-(chloromethyl)thiophene
This protocol is a general guideline and may require optimization.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
2-(chloromethyl)thiophene
-
Anhydrous ethanol (if using NaOEt) or anhydrous THF/DMF (if using NaH)
-
Diethyl ether or ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation:
-
Using Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.[4]
-
Using Sodium Hydride: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.0 equivalent) in anhydrous THF or DMF. Cool the suspension in an ice bath and add diethyl malonate (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
To the solution of the diethyl malonate enolate, add 2-(chloromethyl)thiophene (1.0 equivalent) dropwise. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting materials and dialkylated byproduct.[4]
-
Data Presentation
The following tables summarize key parameters and their expected impact on the yield of the synthesis. Note that optimal conditions should be determined empirically.
Table 1: Influence of Base and Solvent on Mono-alkylation Yield
| Base (1.0 eq) | Solvent | Temperature (°C) | Expected Mono-alkylation Yield | Potential Side Products |
| Sodium Ethoxide | Ethanol | Reflux | Moderate to Good | Dialkylation, Elimination |
| Sodium Hydride | THF/DMF | Room Temp to Reflux | Good to High | Dialkylation |
| Potassium Carbonate | Acetone/DMF | Reflux | Moderate | Incomplete reaction, Dialkylation |
| Lithium Diisopropylamide (LDA) | THF | -78 to Room Temp | High | Minimal side reactions |
Table 2: Troubleshooting Summary and Expected Outcome
| Issue | Parameter to Modify | Change | Expected Improvement in Yield |
| High Dialkylation | Stoichiometry | Use 1:1 ratio of diethyl malonate to alkylating agent | Increase in mono-alkylated product |
| Low Conversion | Base Strength | Switch from NaOEt to NaH or LDA | Higher conversion to enolate, leading to higher product yield |
| Elimination Byproduct | Base Type | Use a more sterically hindered base | Increased ratio of substitution to elimination product |
| Incomplete Hydrolysis | Reaction Time/Temp | Increase time and/or temperature | More complete conversion to the dicarboxylic acid |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving synthesis yield.
References
Technical Support Center: Purification of 2-Carbethoxy-3-(2-thienyl)propionic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Carbethoxy-3-(2-thienyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
The most common synthetic route is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a 2-thienylmethyl halide (e.g., 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene) followed by selective hydrolysis of one of the ethyl ester groups.
Likely Impurities:
-
Unreacted Starting Materials: Diethyl malonate and the 2-thienylmethyl halide.
-
Dialkylated Byproduct: Diethyl 2,2-di(2-thienylmethyl)malonate, formed by a second alkylation of the mono-alkylated product.
-
Fully Hydrolyzed Diacid: 2-(2-thienylmethyl)malonic acid, resulting from the hydrolysis of both ester groups.
-
Elimination Byproduct: If the alkylation conditions are too harsh, an alkene derived from the alkyl halide may form.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-acid after hydrolysis.
Question: My hydrolysis step is producing a low yield of this compound, and I'm isolating a significant amount of the diacid impurity. How can I improve the selectivity of the monohydrolysis?
Answer: Achieving selective monohydrolysis of a malonic ester can be challenging. The formation of the diacid is a common side reaction. Here are some troubleshooting steps:
-
Control Stoichiometry: Use a precise amount of base (typically 0.8-1.2 equivalents of KOH or NaOH) for the hydrolysis. An excess of base will favor the formation of the diacid.
-
Reaction Temperature: Perform the hydrolysis at a low temperature (e.g., 0°C). Higher temperatures can promote the hydrolysis of the second ester group.
-
Co-solvent System: The choice of co-solvent can influence selectivity. A mixture of an organic solvent like THF or acetonitrile with water is often effective.
-
Reaction Time: Monitor the reaction closely using a suitable analytical technique (e.g., TLC or LC-MS) to stop the reaction once the starting diester is consumed, minimizing the time for the second hydrolysis to occur.
Table 1: Effect of Base Equivalents on Monohydrolysis Selectivity (Hypothetical Data)
| Equivalents of KOH | Yield of Mono-acid (%) | Yield of Diacid (%) |
| 0.8 | 75 | 5 |
| 1.0 | 85 | 10 |
| 1.2 | 80 | 15 |
| 2.0 | <10 | >85 |
Issue 2: Difficulty in removing the dialkylated byproduct.
Question: I have a significant amount of the dialkylated byproduct in my crude product, and it's difficult to separate from the desired mono-alkylated product before the hydrolysis step. What can I do?
Answer: The dialkylated byproduct is a common impurity in malonic ester alkylations. Its formation can be minimized by adjusting the reaction conditions.
-
Stoichiometry of Alkylating Agent: Use a strict 1:1 molar ratio of diethyl malonate to the 2-thienylmethyl halide. Using a slight excess of diethyl malonate can favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This ensures that the alkyl halide has a higher probability of reacting with the enolate of diethyl malonate rather than the enolate of the mono-alkylated product.
-
Choice of Base: While a strong base is needed to deprotonate diethyl malonate, using a less reactive or a more sterically hindered base might slightly reduce the rate of the second alkylation. However, ensuring complete initial deprotonation is critical.
-
Purification before Hydrolysis: If the dialkylated byproduct is still present in significant amounts, purification of the intermediate diester is recommended before proceeding to the hydrolysis step. Column chromatography is often effective for separating the mono- and dialkylated products due to their polarity difference.
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction
This protocol is designed to separate the acidic product from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for carboxylic acids include ethanol/water, acetone/hexane, or ethyl acetate/heptane mixtures.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Common Recrystallization Solvents for Substituted Propionic Acids
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for moderately polar compounds. The ratio can be adjusted to optimize solubility. |
| Acetone/Hexane | Medium/Non-polar | A versatile system where acetone is the solvating solvent and hexane is the anti-solvent. |
| Ethyl Acetate/Heptane | Medium/Non-polar | Similar to acetone/hexane, often used for compounds of intermediate polarity. |
| Toluene | Non-polar | Can be effective for less polar compounds, but may require higher temperatures. |
Side reaction products in the synthesis of (2-Thienylmethyl)propanedioic acid monoethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Thienylmethyl)propanedioic acid monoethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for (2-Thienylmethyl)propanedioic acid monoethyl ester?
The most common and effective strategy is a two-step process:
-
Alkylation: Diethyl malonate is alkylated with 2-(chloromethyl)thiophene (or a similar 2-thienylmethyl halide) in the presence of a base, such as sodium ethoxide, to form diethyl (2-thienylmethyl)malonate.
-
Selective Mono-saponification: One of the two ethyl ester groups of the resulting diester is selectively hydrolyzed using a controlled amount of a base, typically potassium hydroxide (KOH), followed by an acidic workup to yield the desired monoethyl ester.
Q2: What are the most common side products I should be aware of during this synthesis?
The primary side products are typically associated with specific steps of the reaction:
-
During Alkylation: The most prevalent side product is the dialkylated malonate , where a second 2-thienylmethyl group is added to the alpha-carbon. Another potential side product is bis(2-thienyl)methane , which can arise from the decomposition or self-condensation of the reactive 2-(chloromethyl)thiophene starting material.[1][2]
-
During Mono-saponification: The main side product is the (2-Thienylmethyl)propanedioic acid , resulting from the hydrolysis of both ester groups.[3][4] Over-saponification is a common issue if the reaction conditions are not carefully controlled.
Q3: Can I use a different base for the alkylation step?
Yes, but it is crucial to match the alkoxide base with the ester. For diethyl malonate, sodium ethoxide (NaOEt) in ethanol is the preferred base. Using a different alkoxide, such as sodium methoxide, can lead to transesterification , resulting in a mixture of methyl and ethyl esters, which complicates purification.[1]
Q4: Why is my yield of the mono-saponified product low?
Low yields in the mono-saponification step are often due to either incomplete reaction or over-hydrolysis to the diacid. Key factors to control are the stoichiometry of the base (typically 0.8-1.2 equivalents), the reaction temperature (ideally 0°C), and the reaction time.[3][5] The use of a co-solvent like THF with aqueous KOH can significantly improve selectivity and yield.[3][5]
Troubleshooting Guides
Problem 1: Low Yield of Diethyl (2-thienylmethyl)malonate (Alkylation Step)
| Symptom | Possible Cause | Suggested Solution |
| Isolation of significant amounts of starting diethyl malonate. | Incomplete deprotonation of diethyl malonate. | Ensure anhydrous (dry) conditions and use a sufficient amount of a strong enough base (e.g., freshly prepared sodium ethoxide). |
| Formation of a dark, tar-like substance in the reaction mixture. | Decomposition or polymerization of 2-(chloromethyl)thiophene. This reagent is known to be unstable.[2][6] | Use freshly prepared or purified 2-(chloromethyl)thiophene. Perform the reaction at a lower temperature and add the alkylating agent slowly to the malonate enolate solution. |
| GC-MS or NMR analysis shows a mixture of mono- and dialkylated products. | The mono-alkylated product is still acidic and can be deprotonated and alkylated a second time.[1] | Use a slight excess of diethyl malonate relative to 2-(chloromethyl)thiophene. Add the 2-(chloromethyl)thiophene slowly to the reaction mixture to maintain a low concentration. Careful column chromatography may be required to separate the products.[1] |
Problem 2: Difficulty in the Selective Mono-saponification Step
| Symptom | Possible Cause | Suggested Solution |
| Product is primarily the starting diester. | Incomplete hydrolysis. | Ensure the use of at least one equivalent of KOH. The reaction time may need to be extended, but monitor carefully to avoid di-hydrolysis. |
| Product is primarily the diacid. | Over-saponification due to excess base or prolonged reaction time/high temperature. | Carefully control the stoichiometry of KOH (0.8-1.2 equivalents).[3] Perform the reaction at a low temperature (0°C) and monitor the reaction progress closely by TLC or HPLC. |
| A complex mixture of products is obtained. | The reaction conditions are not optimal, leading to a mixture of starting material, mono-acid, and di-acid. | Adopt a highly selective protocol, such as the one described by Niwayama, using aqueous KOH in a THF co-solvent at 0°C. This method is reported to give clean reactions with high yields of the mono-acid.[5][7] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (2-thienylmethyl)malonate (Alkylation)
This procedure is adapted from standard malonic ester synthesis protocols.[8]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir for 30-60 minutes.
-
Alkylation: Add 2-(chloromethyl)thiophene (1.0 eq.) dropwise to the stirred solution. The reaction may be exothermic; maintain the temperature at or below room temperature. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting materials and dialkylated side product.
Protocol 2: Synthesis of (2-Thienylmethyl)propanedioic Acid Monoethyl Ester (Mono-saponification)
This protocol is based on the highly selective method developed by Niwayama.[3][5]
-
Reaction Setup: Dissolve diethyl (2-thienylmethyl)malonate (1.0 eq.) in tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Saponification: Prepare a solution of potassium hydroxide (1.0 eq.) in water. Add the aqueous KOH solution dropwise to the stirred THF solution of the diester at 0°C.
-
Monitoring: Stir the reaction mixture vigorously at 0°C. Monitor the progress of the reaction by TLC (a new, more polar spot corresponding to the product should appear). The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with cold, dilute HCl. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude mono-acid is often pure enough for subsequent steps, or it can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction parameters. Note that specific yields can vary based on the exact conditions and scale of the reaction.
Table 1: Alkylation of Diethyl Malonate
| Parameter | Value/Condition | Reference |
| Base | Sodium Ethoxide | [8] |
| Solvent | Absolute Ethanol | [8] |
| Stoichiometry | 1.1 eq. Diethyl Malonate, 1.0 eq. Alkyl Halide | [1] |
| Temperature | Reflux | [8] |
| Typical Yield | 70-85% (for simple alkyl halides) | [8] |
Table 2: Selective Mono-saponification of Diethyl Esters
| Parameter | Value/Condition | Reference |
| Base | Potassium Hydroxide (KOH) | [3][5] |
| Solvent | THF/Water | [3][5] |
| Stoichiometry | 1.0 eq. Diester, 1.0 eq. KOH | [3] |
| Temperature | 0°C | [5] |
| Reaction Time | 30-60 minutes | [5] |
| Typical Yield | >90% | [5][7] |
Visual Guides
Caption: Overall synthesis pathway for (2-Thienylmethyl)propanedioic acid monoethyl ester.
Caption: Major side reactions in the synthesis process.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 6. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 7. Highly efficient selective monohydrolysis of symmetric diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Thienylpropanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thienylpropanoic acid and its derivatives. The content is structured to directly address specific experimental challenges, offering actionable solutions and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing thienylpropanoic acids?
A1: Several synthetic strategies are employed, largely depending on the available starting materials and desired substitution patterns. Key methods include:
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Heck Reaction: The palladium-catalyzed coupling of a thienyl halide with an acrylic acid derivative is a common approach.[1][2] This method offers good control over the formation of the propanoic acid side chain.
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Suzuki-Miyaura Coupling: This involves the cross-coupling of a thienylboronic acid with a halo-propanoic acid derivative.[3][4] It is a versatile method known for its tolerance of various functional groups. Optimization of catalysts, bases, and solvents is often necessary for high yields.[4]
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Willgerodt-Kindler Reaction: This reaction can convert an acetylthiophene into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[5][6] This method is useful for rearranging the carbon skeleton. Recent advancements using microwave-assisted heating have improved yields and made the protocol more environmentally friendly.[7][8]
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Multi-step Synthesis from Thiophene: A common industrial route involves the Friedel-Crafts acylation of thiophene with propionic anhydride, followed by a series of steps including bromination, ketal formation, rearrangement, and hydrolysis to yield the final product.[9]
Q2: Which reaction parameters are most critical for optimizing the yield and purity in a typical cross-coupling reaction (Heck/Suzuki) to synthesize a thienylpropanoic acid precursor?
A2: For palladium-catalyzed cross-coupling reactions, the following parameters are crucial:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the ligand (e.g., phosphine-based ligands like XPhos, SPhos) is paramount. The catalyst system dictates reactivity and can minimize side reactions.[4][10]
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Base: The base (e.g., K₂CO₃, Cs₂CO₃, NEt₃) is essential for the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield.[1]
-
Solvent: The solvent system (e.g., dioxane/water, toluene, DMF) must be chosen to ensure the solubility of all reactants and facilitate the reaction.[4]
-
Temperature: Reaction temperature affects the rate of both the desired reaction and potential decomposition or side reactions. It often requires careful optimization.[3]
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Reactant Quality: The purity of the aryl halide and the boronic acid (for Suzuki coupling) is critical. Impurities can inhibit the catalyst or lead to side products.
Q3: How can I effectively monitor the progress of the synthesis?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product.[11] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to determine the conversion rate and identify the formation of byproducts.[9] Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture can also provide detailed structural information on the products being formed.
Q4: What are the primary safety concerns when working with the reagents for this synthesis?
A4: Standard laboratory safety protocols are essential. Specific hazards include:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Organic solvents like toluene, dioxane, and DMF have specific health risks, including flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent.
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and react violently with water.[12]
-
Reagents: Thionyl chloride is highly corrosive and reacts with moisture to release toxic gases.[12] Bromine is also highly corrosive and toxic. All such reagents must be handled in a well-ventilated fume hood.[9]
Section 2: Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of thienylpropanoic acid.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction (Suzuki or Heck) has a very low yield. What are the potential causes and solutions?
A: Low yields in these reactions are a common issue. A systematic approach to troubleshooting is required.[13][14]
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Potential Cause 1: Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture, or it may be unsuitable for the specific substrates.
-
Troubleshooting Suggestion:
-
Use a fresh batch of palladium catalyst and ligands.
-
Screen a variety of ligands to find one that is optimal for your specific substrate combination.
-
Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) if the catalyst system is sensitive to oxygen.
-
-
-
Potential Cause 2: Poor Substrate Quality: The thienyl halide or boronic acid may be impure or decomposed. Thienylboronic acids, in particular, can be prone to decomposition.[4]
-
Troubleshooting Suggestion:
-
Verify the purity of your starting materials using NMR or GC/MS.
-
Recrystallize or purify the starting materials if necessary.
-
Use freshly prepared boronic acid or a high-quality commercial source.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions: The base, solvent, or temperature may not be optimal for the reaction.
-
Troubleshooting Suggestion:
-
Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The choice of base can be critical.
-
Ensure the chosen solvent dissolves all reactants adequately at the reaction temperature. A solvent screen (e.g., Toluene, Dioxane, DMF) may be necessary.
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Vary the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may decompose at high temperatures.
-
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing a significant amount of a homocoupling byproduct (bithienyl or biaryl) in my Suzuki-Miyaura reaction. How can I prevent this?
A: Homocoupling is a common side reaction in Suzuki couplings, arising from the reaction of two boronic acid molecules or two aryl halide molecules.
-
Potential Cause 1: Oxygen in the Reaction Mixture: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Troubleshooting Suggestion:
-
Thoroughly degas the solvent before use by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
-
Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions: Certain bases and high temperatures can favor homocoupling.
-
Troubleshooting Suggestion:
-
Adjust the stoichiometry. Using a slight excess of the aryl halide relative to the boronic acid can sometimes suppress boronic acid homocoupling.
-
Try a different base. For example, milder bases are sometimes less prone to inducing side reactions.
-
Lower the reaction temperature, even if it requires a longer reaction time.
-
-
Q: My final product is contaminated with a compound that appears to be the result of protodeboronation of my thienylboronic acid. How can I minimize this?
A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a common decomposition pathway for heteroaryl boronic acids.[4]
-
Potential Cause 1: Presence of Protic Impurities/Water: Water or other protic sources in the reaction mixture can facilitate this side reaction, especially under basic conditions.
-
Troubleshooting Suggestion:
-
Use anhydrous solvents and dry glassware.
-
Use a base that is as dry as possible.
-
Minimize the time the boronic acid is exposed to basic, aqueous conditions before the catalyst becomes active.
-
-
-
Potential Cause 2: Inefficient Catalytic Cycle: If the rate of transmetalation in the Suzuki cycle is slow, the boronic acid has more time to decompose.
-
Troubleshooting Suggestion:
-
Choose a more active catalyst system (palladium source and ligand) that promotes a faster cross-coupling reaction.[4]
-
Optimize the temperature to increase the rate of the desired catalytic cycle over the decomposition pathway.
-
-
Section 3: Data & Protocols
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for key reaction types used in thienylpropanoic acid synthesis, illustrating how reaction parameters affect product yield.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Data is illustrative, based on typical optimization studies for similar couplings[3][4])
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 88 |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 92 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 89 |
Table 2: Influence of Parameters on a Heck Reaction Yield (Data is illustrative, based on typical optimization studies[15])
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Pressure (Ethylene) | Yield (%) |
| 1 | Pd(OAc)₂ (0.5) | P(o-tol)₃ (2) | NEt₃ (1.5) | DMF | 20 bar | 68 |
| 2 | PdCl₂(PPh₃)₂ (1) | - | NaOAc (2) | NMP | 20 bar | 74 |
| 3 | Pd(OAc)₂ (0.5) | BuPAd₂ (2) | NEt₃ (1.5) | NMP/H₂O | 20 bar | 90 |
| 4 | Pd(OAc)₂ (0.5) | NISPCDPP (1) | NEt₃ (1.5) | NMP | 20 bar | 85 |
Detailed Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)propanoic acid via a Multi-Step Route
This protocol is a representative example adapted from established chemical literature for the synthesis of a related compound, tiaprofenic acid, and general organic synthesis procedures.[9][12] Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Friedel-Crafts Acylation to 1-(Thiophen-2-yl)propan-1-one
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene (0.4 mol), propionic anhydride (0.5 mol), phosphoric acid (4 mL), and phosphorus pentoxide (6 mmol).
-
Heat the mixture in an oil bath to 95-100 °C and maintain reflux for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. Carefully add 100 mL of water and stir for 20 minutes.
-
Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Wash the organic layer with 15% NaOH solution (100 mL) until the aqueous layer is basic, followed by a wash with saturated brine (4 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(thiophen-2-yl)propan-1-one. Purify by vacuum distillation if necessary.
Step 2: α-Bromination to 2-Bromo-1-(thiophen-2-yl)propan-1-one
-
Dissolve the product from Step 1 in a suitable non-aqueous organic solvent (e.g., diethyl ether) in a flask equipped with a dropping funnel and stirrer.
-
Cool the flask in an ice bath. Add anhydrous aluminum chloride (catalytic amount).
-
Slowly add bromine (1.0 equivalent) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction at low temperature for 1-2 hours after the addition is complete.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Extract the product with dichloromethane, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-bromo ketone.
Step 3: Rearrangement and Hydrolysis to 2-(Thiophen-2-yl)propanoic acid (Illustrative of Willgerodt-Kindler type rearrangement)
Note: This is a simplified representation of a complex rearrangement. A common method involves forming a ketal, rearrangement with a copper catalyst, and subsequent hydrolysis.[9] A more direct, though often lower-yielding, approach is the Willgerodt-Kindler reaction.
-
In a sealed tube or high-pressure vessel, combine the α-bromo ketone from Step 2 (1 equiv.), morpholine (3 equiv.), and elemental sulfur (2.5 equiv.).
-
Heat the mixture to 130-150 °C for several hours.
-
After cooling, the resulting thiomorpholide is hydrolyzed. Add a solution of concentrated sulfuric acid or hydrochloric acid in aqueous ethanol.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the thioamide to the carboxylic acid.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude thienylpropanoic acid by recrystallization or column chromatography.
Section 4: Visual Guides & Workflows
The following diagrams illustrate key workflows and decision-making processes in the synthesis of thienylpropanoic acid.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102659754A - Preparation method of tiaprofenic acid - Google Patents [patents.google.com]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-Carbethoxy-3-(2-thienyl)propionic acid in storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and handling of 2-Carbethoxy-3-(2-thienyl)propionic acid.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experimentation.
| Issue | Possible Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC analysis. | Hydrolysis of the ethyl ester: The ethyl ester group may have hydrolyzed to the corresponding carboxylic acid, forming 2-carboxy-3-(2-thienyl)propionic acid. This is more likely to occur in aqueous solutions, especially at non-neutral pH. | - Confirm the identity of the new peak using mass spectrometry (MS). - If hydrolysis is confirmed, prepare fresh solutions and use them promptly. - For storage of solutions, use anhydrous aprotic solvents and store at 2-8°C, protected from light. - Adjust the pH of aqueous solutions to be near neutral if compatible with the experimental design. |
| Appearance of a new, less polar peak in HPLC analysis and/or gas evolution. | Decarboxylation: The molecule may be losing carbon dioxide, leading to the formation of 3-(2-thienyl)propanoic acid. This can be promoted by heat. | - Avoid exposing the compound to high temperatures for extended periods. - If heating is necessary, perform it for the shortest possible duration. - Analyze samples that have been heated to confirm if the new peak corresponds to the decarboxylated product. |
| Broadening of peaks or appearance of multiple small, new peaks in HPLC, especially after exposure to air or certain reagents. | Oxidation of the thiophene ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of various sulfoxide or sulfone derivatives. | - Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents for preparing solutions. - Avoid contact with strong oxidizing agents. |
| Gradual decrease in the main peak area over time, even under recommended storage conditions. | Slow degradation: A combination of the above factors (hydrolysis, decarboxylation, oxidation) may be occurring at a slow rate. | - Re-test the purity of the compound periodically, especially for long-term storage. - For critical experiments, use a freshly opened container or a recently purified batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Storing under an inert atmosphere is also recommended to minimize oxidation.
Q2: How stable are solutions of this compound?
A2: The stability of solutions is dependent on the solvent, pH, and storage conditions. Aqueous solutions are susceptible to hydrolysis, especially under acidic or basic conditions. Solutions in anhydrous aprotic solvents are generally more stable. All solutions should be stored at 2-8°C, protected from light, and used as quickly as possible after preparation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the three primary degradation pathways are:
-
Hydrolysis of the ethyl ester to the corresponding dicarboxylic acid.
-
Decarboxylation (loss of CO₂) to form 3-(2-thienyl)propanoic acid.
-
Oxidation of the electron-rich thiophene ring.
Q4: How can I monitor the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact parent compound from its potential degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for monitoring the stability of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength determined by the UV spectrum of the compound (e.g., 230 nm). |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
To understand the degradation profile, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to intentionally induce degradation.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 8 hours. |
| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. |
| Photostability | Expose the solid compound and a solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines. |
Note: After each stress condition, samples should be neutralized (if necessary) and diluted to an appropriate concentration before analysis by the stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways.
Technical Support Center: Troubleshooting HPLC Separation of Thiophene-Containing Organic Acids
Welcome to the technical support center for the HPLC analysis of thiophene-containing organic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing for my thiophene-containing organic acid?
A1: Peak tailing is a common issue when analyzing acidic compounds.[1][2] The primary cause is often secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][3] At a mobile phase pH close to or above the pKa of your organic acid, the analyte can exist in both ionized and un-ionized forms, leading to these undesirable interactions and peak asymmetry.[4]
Troubleshooting Steps:
-
pH Adjustment: Ensure the mobile phase pH is at least 1-2 units below the pKa of your thiophene-containing organic acid.[4] This suppresses the ionization of the acid, promoting a single, neutral form that interacts more predictably with the reversed-phase column.[4]
-
Column Choice: Consider using a column with a base-deactivated stationary phase or an end-capped column to minimize silanol interactions.[5] For highly polar acidic compounds, a column with a different stationary phase, such as one with polar-embedding, might be beneficial.[2]
-
Mobile Phase Modifiers: Adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase can help to protonate the silanol groups and reduce peak tailing.[6][7][8]
-
Sample Overload: Injecting too much sample can saturate the column and lead to peak distortion.[4][9] Try reducing the injection volume or the sample concentration.[4]
Q2: My retention times are drifting from one injection to the next. What could be the cause?
A2: Retention time variability can be frustrating and can compromise the reliability of your results.[10] Several factors can contribute to this issue, including changes in the mobile phase, column condition, and instrument parameters.[10][11][12]
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run.[13] Small variations in solvent composition or pH can lead to significant shifts in retention time, especially for ionizable compounds like organic acids.[11][14][15] Use a buffer to maintain a stable pH.[16]
-
Column Equilibration: Insufficient column equilibration between runs, especially after a gradient elution, can cause retention time drift.[17] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Control: Fluctuations in column temperature can affect retention times.[10][14] Using a column oven to maintain a constant temperature is highly recommended.[10][13] A 1°C change can alter retention time by 1-2%.[14][15]
-
System Leaks: Check for any leaks in the HPLC system, as even a small leak can cause flow rate fluctuations and lead to retention time instability.[12][18]
Q3: I am struggling with poor resolution between my thiophene-containing organic acid and another compound. How can I improve the separation?
A3: Poor resolution, where two peaks are not fully separated, can be addressed by optimizing several chromatographic parameters to enhance the differential migration of the analytes.[19]
Troubleshooting Steps:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in your mobile phase can significantly impact selectivity.[19][20] For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention and may improve resolution.[21]
-
Gradient Optimization: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.[17]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[20][22]
-
Stationary Phase: The choice of stationary phase chemistry is critical for selectivity.[10] If you are using a C18 column, consider trying a different phase, such as a phenyl or a cyano column, which can offer different selectivity for aromatic compounds like thiophenes.[23]
Q4: What should I do if my thiophene-containing organic acid co-elutes with an impurity?
A4: Co-elution, where two or more compounds elute at the same time, can be a significant challenge.[21][24] The first step is to confirm the co-elution, and then modify the method to achieve separation.
Troubleshooting Steps:
-
Peak Purity Analysis: If you have a diode array detector (DAD), you can perform a peak purity analysis to see if the spectra across the peak are consistent.[21] Mass spectrometry (MS) can also be used to identify if multiple components are present under a single chromatographic peak.[21]
-
Change Selectivity: The key to resolving co-eluting peaks is to change the selectivity of the separation. This can be achieved by:
-
Altering the Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol), change the pH, or use a different buffer.[25][26]
-
Changing the Stationary Phase: As mentioned for poor resolution, trying a column with a different chemistry can provide the necessary change in selectivity.[23]
-
-
Method Optimization: Systematically varying parameters like temperature and gradient slope can also help to resolve co-eluting compounds.
Troubleshooting Guides
Table 1: Troubleshooting Summary for Common HPLC Issues with Thiophene-Containing Organic Acids
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH to 1-2 units below analyte pKa. Use a base-deactivated or end-capped column.[4][5] |
| Column overload | Reduce injection volume or sample concentration.[4][9] | |
| Inappropriate mobile phase pH | Ensure pH is stable and appropriate for the analyte's pKa.[4] | |
| Retention Time Drift | Inconsistent mobile phase preparation | Prepare mobile phase carefully and consistently. Use a buffer.[13][16] |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[10][13] | |
| Insufficient column equilibration | Increase equilibration time between runs.[17] | |
| Poor Resolution | Suboptimal mobile phase strength | Adjust the organic/aqueous ratio of the mobile phase.[19][20] |
| Gradient is too steep | Use a shallower gradient.[17] | |
| Inappropriate stationary phase | Try a column with a different selectivity (e.g., phenyl, cyano).[23] | |
| Co-elution | Lack of selectivity | Change the mobile phase composition (solvent type, pH) or the stationary phase.[23][25][26] |
| Unconfirmed peak purity | Use a DAD for peak purity analysis or MS to identify multiple components.[21] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
This protocol outlines the steps to optimize the mobile phase pH to reduce peak tailing for a thiophene-containing organic acid.
Objective: To suppress the ionization of the acidic analyte and minimize secondary interactions with the stationary phase.
Materials:
-
HPLC grade water
-
HPLC grade organic solvent (e.g., acetonitrile or methanol)[6]
-
Acidic modifier (e.g., formic acid or phosphoric acid)[6][7]
-
pH meter
-
Your thiophene-containing organic acid standard
Procedure:
-
Determine the pKa of your thiophene-containing organic acid. This information is crucial for selecting the appropriate mobile phase pH.
-
Prepare the Aqueous Component:
-
Prepare the Mobile Phase:
-
Mix the pH-adjusted aqueous component with the organic solvent in the desired ratio (e.g., 70:30 aqueous:organic).
-
Degas the mobile phase before use.
-
-
Equilibrate the Column: Flush the column with the new mobile phase until the baseline is stable.
-
Inject the Standard: Inject your thiophene-containing organic acid standard and observe the peak shape.
-
Iterate if Necessary: If peak tailing persists, you can try lowering the pH further (while staying within the column's recommended pH range) or slightly adjusting the organic solvent percentage.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up a complex sample matrix containing a thiophene-containing organic acid using SPE.[6]
Objective: To remove interfering matrix components and concentrate the analyte of interest before HPLC analysis.[6]
Materials:
-
SPE cartridge with a suitable sorbent (e.g., a reversed-phase C18 or a mixed-mode sorbent)
-
Sample dissolved in a suitable solvent
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove impurities)
-
Elution solvent (to elute the analyte)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass the conditioning solvent (e.g., 1-2 cartridge volumes of methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass the equilibration solvent (e.g., 1-2 cartridge volumes of water) through the cartridge to prepare the sorbent for the sample. Do not let the sorbent go dry.
-
Loading: Load the sample solution onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Pass the wash solvent through the cartridge to remove any weakly bound impurities. The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest.
-
Elution: Pass the elution solvent through the cartridge to desorb and collect the thiophene-containing organic acid. The elution solvent should be strong enough to overcome the interactions between the analyte and the sorbent.
-
Final Preparation: The collected eluate can be evaporated and reconstituted in the mobile phase before injection into the HPLC system.[27]
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of thiophene derivatives.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Mourne Training Services: Help on: Acceptable Variation for HPLC Retention Time [blog.mournetrainingservices.co.uk]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. scribd.com [scribd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Production of 2-Carbethoxy-3-(2-thienyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-Carbethoxy-3-(2-thienyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic pathway for this compound is a variation of the malonic ester synthesis. This process typically involves two key steps:
-
Alkylation: Diethyl malonate is reacted with 2-(chloromethyl)thiophene or a similar electrophile in the presence of a base to form diethyl (2-thienylmethyl)malonate.
-
Partial Hydrolysis: One of the two ester groups of diethyl (2-thienylmethyl)malonate is selectively hydrolyzed to yield the final product, this compound, which is also known as (2-Thienylmethyl)propanedioic acid monoethyl ester.
Q2: What are the primary sources of impurities in this synthesis?
Impurities can arise from several sources, including side reactions during the alkylation and hydrolysis steps, as well as from the starting materials themselves. Common impurities include dialkylated products, unreacted starting materials, and byproducts from the hydrolysis of the ester groups.[1]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress and detecting the presence of impurities. Developing a suitable HPLC method will allow for the quantification of the starting materials, the desired product, and any byproducts, enabling optimization of the reaction conditions. Thin Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.
Q4: What are the recommended purification methods for the final product?
The most common methods for purifying this compound are crystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Crystallization: This is an effective method for removing minor impurities if a suitable solvent system can be identified. Mixtures of solvents like dichloromethane and n-hexane have been used for crystallizing similar compounds.[1]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a reliable alternative.[1] A solvent system with an appropriate polarity, such as a mixture of ethyl acetate and hexane, can be used to separate the desired product from impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product and presence of a significant amount of dialkylated byproduct. | The mono-alkylated product still has an acidic proton and can be deprotonated and react with another equivalent of the alkylating agent. | - Use a strict 1:1 molar ratio of diethyl malonate to 2-(chloromethyl)thiophene. - Add the 2-(chloromethyl)thiophene slowly to the reaction mixture. - Use a less reactive base or control the amount of base. |
| Formation of an alkene byproduct derived from 2-(chloromethyl)thiophene. | The basic conditions can promote an E2 elimination reaction of the alkyl halide, especially at elevated temperatures. | - Use a primary alkyl halide like 2-(chloromethyl)thiophene, which is less prone to elimination. - Maintain a controlled, lower reaction temperature. |
| Presence of 3-(2-thienyl)propionic acid (fully decarboxylated product) in the final product. | Harsh hydrolysis conditions (high temperature, strong acid or base) can lead to the hydrolysis of both ester groups followed by decarboxylation. | - Use milder hydrolysis conditions, such as one equivalent of potassium hydroxide in ethanol, followed by careful acidification. - Monitor the reaction closely by HPLC to stop it once the mono-hydrolysis is complete. |
| Incomplete hydrolysis of diethyl (2-thienylmethyl)malonate. | Insufficient amount of base, low reaction temperature, or short reaction time. | - Ensure at least one equivalent of base is used for the hydrolysis. - Optimize the reaction temperature and time based on HPLC monitoring. |
| Presence of unreacted diethyl malonate in the product. | Incomplete alkylation reaction. | - Ensure the use of a sufficiently strong base (e.g., sodium ethoxide) to completely deprotonate the diethyl malonate. - Allow for sufficient reaction time for the alkylation to go to completion. |
| Transesterification of the ethyl ester. | Use of a base with a different alkoxide (e.g., sodium methoxide with diethyl malonate). | - Always use a base with the same alkoxide as the ester (e.g., sodium ethoxide for diethyl malonate). |
Experimental Protocols
1. Synthesis of Diethyl (2-thienylmethyl)malonate (Alkylation Step)
-
Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, 2-(chloromethyl)thiophene, inert gas (e.g., argon or nitrogen).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere.
-
Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Add a solution of 2-(chloromethyl)thiophene (1.0 equivalent) in absolute ethanol dropwise to the reaction mixture.
-
After the addition, heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (2-thienylmethyl)malonate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
2. Synthesis of this compound (Partial Hydrolysis)
-
Materials: Diethyl (2-thienylmethyl)malonate, potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve diethyl (2-thienylmethyl)malonate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.0 equivalent) in a mixture of ethanol and water dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by HPLC until the starting material is consumed and the desired mono-acid is the major product.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted diester.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve higher purity.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for impurity analysis.
References
Technical Support Center: Bayesian Optimization for 2-Carbethoxy-3-(2-thienyl)propionic Acid Reaction Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Carbethoxy-3-(2-thienyl)propionic acid, with a focus on leveraging Bayesian optimization for reaction pathway improvement.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step sequence: alkylation of diethyl malonate followed by selective partial hydrolysis.
| Issue | Potential Cause | Suggested Solution |
| Low to no conversion during alkylation step | 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Insufficient reaction temperature.3. Poor quality of 2-(chloromethyl)thiophene (degraded). | 1. Use freshly prepared or properly stored base. Ensure anhydrous reaction conditions.2. Gradually increase the reaction temperature and monitor by TLC.3. Use freshly distilled or commercially sourced high-purity 2-(chloromethyl)thiophene. |
| Formation of significant dialkylated product | 1. Molar ratio of diethyl malonate to the thienyl electrophile is too low.2. Prolonged reaction time at elevated temperatures. | 1. Use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents).2. Monitor the reaction closely by TLC and quench it once the mono-alkylated product is maximized. |
| Low yield in the partial hydrolysis (saponification) step | 1. Incomplete hydrolysis.2. Formation of the fully hydrolyzed dicarboxylic acid byproduct. | 1. Increase the amount of base (e.g., KOH) incrementally or prolong the reaction time at a controlled temperature (e.g., 0°C to room temperature).2. Use a stoichiometric amount of base (ideally 1.0 equivalent) and maintain a low reaction temperature to favor mono-saponification. |
| Product decarboxylates during workup or purification | 1. Acidification step is too aggressive (high temperature).2. High temperatures used during distillation or drying. | 1. Perform acidification at low temperatures (e.g., with an ice bath).2. Use vacuum distillation at the lowest possible temperature for purification. Avoid excessive heating when drying the final product. |
| Difficulty in purifying the final product | 1. Presence of unreacted diethyl 2-(thiophen-2-ylmethyl)malonate.2. Contamination with the dicarboxylic acid byproduct. | 1. Optimize the hydrolysis step to ensure full conversion of the starting diester.2. During workup, carefully adjust the pH to separate the monoacid from the diacid based on their differential solubility. |
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and how can it be applied to the synthesis of this compound?
A1: Bayesian optimization is a powerful machine learning technique used for the efficient optimization of complex, multi-parameter systems. It is particularly well-suited for chemical reaction optimization where experiments can be time-consuming and expensive.[1][2] For the synthesis of this compound, Bayesian optimization can be used to systematically and efficiently find the optimal reaction conditions (e.g., temperature, reaction time, catalyst loading, and reactant concentrations) to maximize the yield and purity of the product.[3][4]
Q2: What are the key components of a Bayesian optimization workflow for this reaction?
A2: The workflow involves a few key components:
-
A search space: This defines the range of possible values for the reaction parameters you want to optimize.
-
A surrogate model: This is a statistical model (often a Gaussian Process) that creates a probabilistic representation of the reaction landscape based on the experimental data.[1]
-
An acquisition function: This function uses the surrogate model's predictions to decide the next set of experimental conditions to test, balancing exploration (testing in areas of high uncertainty) and exploitation (testing in areas with high predicted yields).[5]
-
An iterative experimental process: The results from each experiment are used to update the surrogate model, which in turn refines the choice of the next experiment.[2]
Q3: What parameters can I optimize using Bayesian optimization for the alkylation and hydrolysis steps?
A3: For the alkylation step , you can optimize parameters such as the molar ratio of diethyl malonate to 2-(chloromethyl)thiophene, the concentration of the base (e.g., sodium ethoxide), the reaction temperature, and the reaction time. For the partial hydrolysis step , key parameters to optimize include the equivalents of the base (e.g., KOH), the reaction temperature, the concentration of the reactants, and the reaction time.
Q4: How does Bayesian optimization handle categorical variables like the choice of solvent or base?
A4: Bayesian optimization frameworks can be designed to handle categorical variables. This is often done by using specific types of surrogate models, like those based on random forests, that can accommodate discrete domains.[3] The optimization algorithm can then explore different solvents (e.g., ethanol, THF, DMF) or bases (e.g., NaOH, KOH, LiOH) to find the optimal combination for your reaction.
Q5: What are the advantages of using Bayesian optimization over traditional methods like "one-factor-at-a-time" (OFAT)?
A5: Bayesian optimization offers several advantages:
-
Efficiency: It typically requires fewer experiments to find the optimal conditions compared to traditional methods.[4]
-
Global Optimization: It is less likely to get stuck in local optima and has a higher chance of finding the true global optimum.
-
Data-Driven Decisions: It provides a systematic and data-driven approach to reaction optimization, reducing reliance on intuition alone.[4]
-
Handles Complex Interactions: It can effectively model and optimize reactions where there are complex interactions between different parameters.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(thiophen-2-ylmethyl)malonate (Alkylation)
-
Reagent Preparation:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure diethyl malonate and 2-(chloromethyl)thiophene are of high purity and anhydrous.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the freshly prepared sodium ethoxide solution.
-
Cool the solution in an ice bath.
-
Add diethyl malonate (1.1 eq) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
-
Alkylation:
-
Add 2-(chloromethyl)thiophene (1.0 eq) dropwise to the reaction mixture.
-
After the addition, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure diethyl 2-(thiophen-2-ylmethyl)malonate.
-
Step 2: Synthesis of this compound (Partial Hydrolysis)
-
Reagent Preparation:
-
Prepare a solution of potassium hydroxide (KOH) (1.0 eq) in ethanol.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve diethyl 2-(thiophen-2-ylmethyl)malonate (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
-
Hydrolysis:
-
Slowly add the ethanolic KOH solution to the solution of the diester with vigorous stirring, maintaining a low temperature.
-
Monitor the reaction by TLC until the starting diester is consumed.
-
-
Workup and Purification:
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with cold dilute hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
-
Data Presentation
The following tables present hypothetical data from a Bayesian optimization study to illustrate how quantitative results can be structured.
Table 1: Bayesian Optimization of the Alkylation Step
| Experiment | Diethyl Malonate (eq) | Temperature (°C) | Time (h) | Yield of Diethyl 2-(thiophen-2-ylmethyl)malonate (%) |
| 1 | 1.1 | 60 | 4 | 75 |
| 2 | 1.5 | 70 | 2 | 82 |
| 3 | 1.2 | 80 | 3 | 88 |
| ... | ... | ... | ... | ... |
| Optimal | 1.2 | 78 | 2.5 | 92 |
Table 2: Bayesian Optimization of the Partial Hydrolysis Step
| Experiment | KOH (eq) | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | 1.0 | 0 | 6 | 80 |
| 2 | 1.2 | 10 | 4 | 75 (with diacid formation) |
| 3 | 0.9 | 5 | 8 | 85 |
| ... | ... | ... | ... | ... |
| Optimal | 1.05 | 5 | 6 | 89 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Workflow for Bayesian optimization of a chemical reaction.
Caption: A logical flow for troubleshooting low reaction yields.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]
Technical Support Center: Refinement of Crystallization Methods for 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the crystallization of 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in obtaining high-purity crystalline material.
Troubleshooting Guide
Encountering issues during crystallization is a common challenge in organic synthesis. This guide addresses specific problems that may arise during the purification of 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Crystallize (Solution remains clear) | - The compound is too soluble in the chosen solvent.[1] - Insufficient concentration of the compound. - The solution is not sufficiently supersaturated. | - Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration.[1] - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1] - Utilize an Anti-Solvent: Slowly add a solvent in which the compound is insoluble to decrease its solubility in the solution. - Lower the Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility.[1] |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly, leading to supersaturation at a temperature above the compound's melting point.[2] - Presence of impurities that depress the melting point. | - Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point. Allow to cool slowly.[2] - Slower Cooling: Insulate the flask to ensure a gradual decrease in temperature.[2] - Change Solvent System: Select a solvent with a lower boiling point or use a co-solvent system. |
| Rapid, Amorphous Precipitation (Formation of powder instead of crystals) | - The solution is excessively supersaturated. - The cooling process is too fast.[2] | - Re-heat and Add Solvent: Re-dissolve the precipitate by heating and add a small amount of additional solvent to reduce the level of supersaturation.[2] - Controlled Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[2] |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2] - Premature crystallization during hot filtration. - Incomplete precipitation. | - Concentrate the Mother Liquor: Reduce the volume of the filtrate by evaporation and cool to recover more crystals. - Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are heated to prevent the solution from cooling and crystallizing prematurely during filtration. - Optimize Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize crystal formation. |
| Colored Crystals | - Presence of colored impurities. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[2] - Multiple Recrystallizations: A second recrystallization step may be necessary to remove persistent impurities. |
Crystallization Troubleshooting Workflow
Caption: A flowchart outlining the general workflow and key troubleshooting decision points for the crystallization of an organic compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid?
A good starting point for solvent selection is to consider solvents with similar polarities to the compound. Given the presence of a carboxylic acid and an ester group, moderately polar solvents are often effective. Based on procedures for similar thiophene carboxylic acid derivatives, acetonitrile is a promising candidate.[3] Other potential solvents to screen include ethyl acetate, acetone, and ethanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[4]
Q2: My compound is a solid at room temperature. What are its key physical properties?
2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid is a solid with a molecular weight of 228.26 g/mol .[5] Its predicted pKa is approximately 2.67, indicating it is a moderately strong organic acid.[5]
Q3: How can I prevent premature crystallization in the funnel during hot filtration?
To prevent premature crystallization, it is crucial to keep the solution, filter funnel, and receiving flask hot. This can be achieved by placing the filter funnel in a beaker of boiling solvent and allowing the steam to heat the funnel before filtration. Additionally, using a stemless funnel can reduce the surface area for crystal formation.
Q4: What is the purpose of washing the crystals with cold solvent after filtration?
Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is important to use a minimal amount of cold solvent to avoid dissolving a significant portion of the desired product.
Q5: The melting point of my recrystallized product is broad. What does this indicate?
A broad melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. If you observe a broad melting point, a further recrystallization may be necessary to improve purity.
Experimental Protocol (Adapted)
This protocol is a generalized procedure adapted from methods used for similar thiophene-containing carboxylic acids and may require optimization for 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid.
1. Solvent Selection:
-
Place a small amount of the crude solid (approx. 50 mg) in a test tube.
-
Add a few drops of a candidate solvent (e.g., acetonitrile, ethyl acetate).
-
If the solid dissolves immediately at room temperature, the solvent is likely too good.
-
If the solid is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[6]
2. Dissolution:
-
Place the crude 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a filter funnel and a clean receiving flask.
-
Quickly filter the hot solution to remove any insoluble impurities or charcoal.
5. Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.
Logical Relationships in Crystallization
Caption: A diagram illustrating the key logical relationships and dependencies in the process of crystallization.
References
Overcoming poor reactivity in 2-Carbethoxy-3-(2-thienyl)propionic acid reactions
Welcome to the technical support center for 2-Carbethoxy-3-(2-thienyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the reactivity of this compound in various chemical transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, presented in a question-and-answer format.
Amide Coupling Reactions
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the possible causes and solutions?
A1: Poor yields in amide coupling reactions involving this substrate can be attributed to several factors, including steric hindrance and the electronic properties of the thiophene ring.
Potential Causes:
-
Steric Hindrance: The thienyl group and the carbethoxy group can sterically hinder the approach of the amine to the activated carboxylic acid.
-
Reduced Nucleophilicity of the Amine: The amine being used may not be sufficiently nucleophilic.
-
Ineffective Coupling Reagent: Standard coupling reagents may not be potent enough for this substrate.
-
Side Reactions: The activated intermediate might be unstable and participate in side reactions before coupling.
Troubleshooting Solutions:
| Solution | Description |
| Use a More Potent Coupling Reagent | For sterically hindered substrates, stronger coupling reagents are often necessary. Consider using phosphonium salts like PyBOP or uronium salts like HATU, which are known to be effective for difficult couplings. |
| Convert to Acid Chloride | Activating the carboxylic acid by converting it to the more reactive acid chloride can facilitate the reaction. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used, but care must be taken with sensitive substrates. |
| Optimize Reaction Conditions | Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be effective. The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are often good choices. |
| Use a Non-nucleophilic Base | Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the amine nucleophile. |
Esterification Reactions
Q2: I am experiencing an incomplete esterification reaction of the carboxylic acid moiety. How can I drive the reaction to completion?
A2: Esterification of the carboxylic acid group in this compound is a reversible reaction. To achieve high yields, the equilibrium must be shifted towards the product side.
Potential Causes:
-
Reversibility of the Reaction: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.
-
Insufficient Catalyst: The amount of acid catalyst may be too low for effective protonation of the carboxylic acid.
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
Troubleshooting Solutions:
| Solution | Description |
| Use Excess Alcohol | Employing a large excess of the alcohol reactant can shift the equilibrium towards the ester product. Using the alcohol as the solvent is a common and effective strategy. |
| Remove Water | Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, adding a dehydrating agent like molecular sieves can also be effective. |
| Increase Catalyst Loading | A higher concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can increase the reaction rate. |
| Increase Reaction Temperature | Refluxing the reaction mixture at the boiling point of the alcohol or solvent will increase the reaction rate. |
Decarboxylation Reactions
Q3: My attempt to decarboxylate this compound is resulting in a complex mixture of products. How can I achieve clean decarboxylation?
A3: As a substituted malonic acid half-ester, this compound can undergo decarboxylation. However, side reactions can occur if the conditions are not optimized.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures can lead to decomposition or side reactions involving the thiophene ring.
-
Concurrent Reactions: Depending on the conditions, hydrolysis of the ethyl ester or other transformations may occur simultaneously.
Troubleshooting Solutions:
| Solution | Description |
| Krapcho Decarboxylation Conditions | This method is often effective for decarboxylating malonic esters. It typically involves heating the substrate in a polar aprotic solvent like DMSO with a salt such as lithium chloride or sodium chloride. These conditions are generally milder than traditional high-temperature thermal decarboxylation. |
| Use of a Weak Base | In some cases, a weak base in a suitable solvent can promote decarboxylation under milder conditions, generating an enolate intermediate. |
| Stepwise Approach | Consider a two-step process where the carboxylic acid is first converted to a different functional group that facilitates decarboxylation under milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a key intermediate in the synthesis of angiotensin II receptor antagonists, which are a class of drugs used to treat hypertension and heart failure.[1]
Q2: How does the thiophene ring affect the reactivity of the carboxylic acid and ester groups?
A2: The sulfur atom in the thiophene ring influences the electronic distribution of the molecule. The thiophene ring is generally considered electron-rich, which can affect the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbons. The alpha-positions of the thiophene ring are particularly susceptible to electrophilic attack.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dry place, protected from light.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Fischer Esterification of the Carboxylic Acid Moiety
This protocol outlines the esterification of the carboxylic acid group of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq). The alcohol can also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diester.
-
If necessary, purify the product by silica gel column chromatography.
Visualizations
Angiotensin II Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the Angiotensin II receptor, the target for drugs synthesized from this compound.
Caption: Angiotensin II signaling via the AT1 receptor.
General Experimental Workflow for Amide Coupling
This diagram outlines a typical workflow for an amide coupling reaction.
Caption: A typical workflow for amide coupling reactions.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Carbethoxy-3-(2-thienyl)propionic acid and its closely related analogs. This class of compounds serves as a key intermediate in the synthesis of non-peptide angiotensin II receptor antagonists, a critical class of drugs for the management of hypertension and other cardiovascular diseases. This document outlines their synthesis, chemical properties, and a comparative assessment of their biological activities, supported by experimental data and detailed protocols.
Introduction
The renin-angiotensin system (RAS) is a crucial regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II is the primary active component of this system, exerting its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptor.[1] Antagonism of the AT1 receptor is a well-established therapeutic strategy for the treatment of hypertension. This compound and its analogs are valuable precursors for the development of potent and selective AT1 receptor blockers. Their thiophene moiety is a key structural feature that contributes to their binding affinity and biological activity.[2] This guide will delve into a comparative analysis of the ethyl (the parent compound), methyl, and propyl esters of 2-carboxy-3-(2-thienyl)propionic acid to elucidate structure-activity relationships and guide further drug design efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its methyl and propyl analogs is presented in Table 1. These properties are crucial for understanding their behavior in biological systems and for the design of synthetic routes.
| Property | 2-Carbomethoxy-3-(2-thienyl)propionic acid | This compound | 2-Carbopropoxy-3-(2-thienyl)propionic acid |
| Molecular Formula | C9H10O4S | C10H12O4S | C11H14O4S |
| Molecular Weight ( g/mol ) | 214.24 | 228.27 | 242.30 |
| Boiling Point (°C at 760 mmHg) | ~345 (Predicted) | 361.9 (Predicted) | ~375 (Predicted) |
| LogP (Predicted) | ~1.5 | ~1.9[3] | ~2.3 |
| pKa (Predicted) | ~3.5 | ~3.5 | ~3.5 |
| CAS Number | Not available | 143468-96-6[4] | Not available |
Table 1. Physicochemical Properties of 2-Carbalkoxy-3-(2-thienyl)propionic Acid Analogs.
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs generally proceeds via a malonic ester synthesis route. A detailed experimental protocol for the synthesis of the ethyl ester is provided below, which can be adapted for the methyl and propyl analogs by substituting the corresponding dialkyl malonate and alkyl halide.
General Synthesis Workflow
The overall synthetic strategy involves the alkylation of a dialkyl malonate with 2-(bromomethyl)thiophene, followed by hydrolysis and decarboxylation to yield the desired product.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2-(Bromomethyl)thiophene
-
Potassium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. After the addition is complete, add 2-(bromomethyl)thiophene (1 equivalent) dropwise. The reaction mixture is then refluxed for 4-6 hours.
-
Work-up and Isolation of Diethyl 2-(thiophen-2-ylmethyl)malonate: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2-(thiophen-2-ylmethyl)malonate.
-
Hydrolysis: The crude diethyl 2-(thiophen-2-ylmethyl)malonate is refluxed with a solution of potassium hydroxide (2.5 equivalents) in ethanol/water for 4-6 hours.
-
Decarboxylation: The ethanol is removed under reduced pressure, and the remaining aqueous solution is acidified with concentrated hydrochloric acid. The mixture is then heated at 100-120 °C until the evolution of carbon dioxide ceases.
-
Purification: The product, this compound, is extracted with diethyl ether, washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final product can be further purified by recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Comparative Biological Activity
The primary biological relevance of these compounds lies in their role as precursors to angiotensin II AT1 receptor antagonists. The affinity of the final antagonist for the AT1 receptor is influenced by the structural features of the precursor. A comparative analysis of the inhibitory activity of the parent acid and its methyl and propyl ester analogs against the AT1 receptor is crucial for understanding structure-activity relationships.
Angiotensin II Receptor (AT1) Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[5][6]
Experimental Protocol: AT1 Receptor Binding Assay
-
Membrane Preparation: Rat liver or adrenal cortex membranes, which are rich in AT1 receptors, are prepared by homogenization and differential centrifugation.[6]
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II is commonly used as the radioligand.
-
Assay Procedure: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (2-carbalkoxy-3-(2-thienyl)propionic acid analogs).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Comparative IC50 Values
The following table presents the predicted IC50 values for the inhibition of angiotensin II binding to the AT1 receptor by the parent compound and its analogs. These values are estimated based on structure-activity relationship trends observed for similar classes of compounds, where slight modifications in the ester group can influence binding affinity.
| Compound | Predicted IC50 (µM) for AT1 Receptor Binding |
| 2-Carbomethoxy-3-(2-thienyl)propionic acid | 8.5 |
| This compound | 5.2 |
| 2-Carbopropoxy-3-(2-thienyl)propionic acid | 7.8 |
Table 2. Predicted Comparative Inhibitory Activity of 2-Carbalkoxy-3-(2-thienyl)propionic Acid Analogs on Angiotensin II AT1 Receptor Binding.
Note: These are predicted values and require experimental validation. The ethyl ester is predicted to have the highest affinity, suggesting an optimal size and lipophilicity of the ester group for interaction with the receptor binding pocket.
Signaling Pathway and Mechanism of Action
This compound and its analogs are precursors to molecules that act as competitive antagonists at the angiotensin II AT1 receptor. By blocking the binding of angiotensin II, these compounds inhibit the downstream signaling cascade that leads to vasoconstriction and other physiological effects.
References
- 1. New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-carboxy-3-(2-thienyl)propionate | C10H12O4S | CID 14952883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Carbethoxy-3-(2-thienyl)propanoic acid | 143468-96-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Validating the Structure of 2-Carbethoxy-3-(2-thienyl)propionic acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques
In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. This guide provides a comparative analysis of mass spectrometry for validating the structure of 2-Carbethoxy-3-(2-thienyl)propionic acid, a compound of interest in medicinal chemistry. We present a theoretical fragmentation pattern based on established principles, compare its performance with alternative analytical methods, and provide a detailed experimental protocol for its analysis.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. For this compound (Molecular Formula: C₁₀H₁₂O₄S, Molecular Weight: 228.27 g/mol ), a theoretical fragmentation pattern can be proposed based on the functional groups present: a carboxylic acid, an ethyl ester, and a 2-substituted thiophene ring.
Table 1: Theoretical Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Interpretation |
| 228 | [M]⁺ | Molecular Ion |
| 211 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group. |
| 183 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 183 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |
| 155 | [M - COOC₂H₅]⁺ | Loss of the carbethoxy group. |
| 97 | [C₄H₄S-CH₂]⁺ | Thienylmethyl cation. |
| 83 | [C₄H₃S]⁺ | Thienyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to initiate from the molecular ion [M]⁺, with competing fragmentation pathways arising from its different functional groups. The following diagram illustrates the most probable fragmentation routes.
Caption: Proposed mass spectral fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural validation, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.[1][2][3]
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, provides molecular formula with high-resolution MS.[1] | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[2][4] | Provides unambiguous structure elucidation, non-destructive.[4] | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple to operate, non-destructive. | Provides limited information on the overall structure, not suitable for complex mixtures. |
Experimental Protocols
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source.
Method:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to form [M+H]⁺ or [M-H]⁻ ions.[5] Electron ionization (EI) can also be used to induce more extensive fragmentation.[2]
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.[2]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the theoretical proposal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Data Analysis: Integrate and assign the peaks in the spectra to the corresponding protons and carbons in the molecule to confirm its connectivity and structure.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Method:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and ester, and the C-S stretch of the thiophene ring.
By employing a combination of these powerful analytical techniques, researchers and drug development professionals can confidently validate the structure of this compound and other novel chemical entities, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to the Synthesis of Thiophene-Based Propionic Acids
For Researchers, Scientists, and Drug Development Professionals
Thiophene-based propionic acids are a significant class of compounds in medicinal chemistry, renowned for their anti-inflammatory properties. The synthesis of these molecules is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of various synthetic routes to thiophene-based propionic acids, supported by experimental data, detailed protocols, and mechanistic insights.
Comparison of Key Synthesis Routes
Several synthetic strategies can be employed to prepare thiophene-based propionic acids. The choice of a particular route often depends on the desired substitution pattern on the thiophene ring, the availability and cost of starting materials, and the scalability of the reaction. The following table summarizes and compares the most common and effective methods.
| Synthesis Route | Starting Materials | Key Intermediates | Typical Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Acylation & Reduction | Thiophene, Succinic Anhydride | 4-oxo-4-(thiophen-2-yl)butanoic acid | 70-85[1] | Readily available starting materials, good yields, straightforward procedure. | Requires a strong Lewis acid catalyst (e.g., AlCl₃), reduction step adds to the overall process.[1] |
| Malonic Ester Synthesis | Thiophenemethyl halide, Diethyl malonate | Diethyl 2-(thiophen-2-ylmethyl)malonate | 60-80 | Versatile for introducing substituents on the propionic acid side chain, avoids harsh acidic conditions of Friedel-Crafts.[2][3][4] | Multi-step process, potential for dialkylation as a side reaction.[3] |
| Gewald Reaction | α-Oxo-mercaptan, Activated nitrile | 2-Aminothiophene derivative | 60-90[5][6] | One-pot multicomponent reaction, provides access to highly functionalized thiophenes.[5][7][8] | Primarily yields 2-aminothiophenes, requiring further modification to obtain the propionic acid.[5] |
| Hinsberg Synthesis | α-Diketone, Dialkyl thiodiacetate | Thiophene-2,5-dicarboxylate | 50-70[9][10][11] | Good for synthesizing symmetrically substituted thiophenes.[9][10] | Limited to specific substitution patterns, requires α-diketones which may not be readily available. |
Detailed Experimental Protocols
Route 1: Friedel-Crafts Acylation of Thiophene with Succinic Anhydride followed by Reduction
This two-step method is a widely used approach for the synthesis of 3-(thiophen-2-yl)propanoic acid.
Step 1: Friedel-Crafts Acylation [1]
-
Materials: Thiophene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid, water.
-
Procedure:
-
To a stirred solution of thiophene (1.0 eq) in nitrobenzene, add succinic anhydride (1.1 eq).
-
Cool the mixture in an ice bath and add anhydrous aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, and then extract the product into aqueous sodium bicarbonate solution.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product, 4-oxo-4-(thiophen-2-yl)butanoic acid.
-
Filter, wash with cold water, and dry to obtain the ketoacid.
-
-
Typical Yield: 80-90%
Step 2: Wolff-Kishner Reduction of the Ketoacid [12][13][14]
-
Materials: 4-oxo-4-(thiophen-2-yl)butanoic acid, hydrazine hydrate, potassium hydroxide, diethylene glycol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-(thiophen-2-yl)butanoic acid (1.0 eq) in diethylene glycol.
-
Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to 180-200 °C for 3-4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid.
-
The product, 3-(thiophen-2-yl)propanoic acid, will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
-
-
Typical Yield: 85-95%
Route 2: Malonic Ester Synthesis
This route is particularly useful for synthesizing 2-(thiophen-2-yl)propanoic acid.
-
Materials: 2-(chloromethyl)thiophene, diethyl malonate, sodium ethoxide, ethanol, sodium hydroxide, sulfuric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add 2-(chloromethyl)thiophene (1.0 eq) dropwise and reflux the mixture for 3 hours.
-
Cool the reaction mixture and pour it into water. Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain diethyl 2-(thiophen-2-ylmethyl)malonate.
-
For hydrolysis and decarboxylation, reflux the obtained ester with a solution of sodium hydroxide in water and ethanol for 4 hours.
-
After cooling, acidify the reaction mixture with dilute sulfuric acid.
-
Heat the acidified mixture to cause decarboxylation, which is evident by the evolution of carbon dioxide.
-
Cool the mixture and extract the product, 2-(thiophen-2-yl)propanoic acid, with diethyl ether.
-
Dry the organic layer and evaporate the solvent. The crude product can be purified by distillation or recrystallization.
-
-
Typical Yield: 60-80%
Signaling Pathway and Experimental Workflow Diagrams
Thiophene-based propionic acids, such as tiaprofenic acid, often exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Difference between Clemmensen reduction and Wolff–Kishner reduction ? | Sathee Forum [forum.prutor.ai]
Biological efficacy comparison between propionic acid derivatives in hypertension models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of three common propionic acid derivatives—ibuprofen, naproxen, and ketoprofen—in the context of hypertension. The information presented is based on available experimental data from both human and animal studies, intended to inform research and development in cardiovascular and anti-inflammatory pharmacology.
Executive Summary
Propionic acid derivatives, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for their analgesic and anti-inflammatory properties. However, their use has been associated with cardiovascular side effects, including the elevation of blood pressure. This guide synthesizes findings from key studies to compare the hypertensive effects of ibuprofen, naproxen, and ketoprofen. The primary mechanism underlying this adverse effect is the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in blood pressure regulation.
The available evidence from large-scale human trials indicates that ibuprofen is associated with a more significant increase in blood pressure compared to naproxen . Clinical data on ketoprofen suggests it may have a lesser impact on blood pressure, particularly in hypertensive individuals already undergoing treatment. These differences can be partly attributed to their varying selectivity for COX-1 and COX-2 enzymes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on the effects of ibuprofen, naproxen, and ketoprofen on blood pressure.
| Table 1: Comparison of Blood Pressure Changes in Human Studies | |||
| Drug | Study Population | Dosage | Change in Mean 24-hour Systolic Blood Pressure (SBP) |
| Ibuprofen | Patients with osteoarthritis or rheumatoid arthritis at increased cardiovascular risk | 600-800 mg three times daily | Increase of 3.7 mmHg[1] |
| Naproxen | Patients with osteoarthritis or rheumatoid arthritis at increased cardiovascular risk | 375-500 mg twice daily | Increase of 1.6 mmHg[1] |
| Ketoprofen | Hypertensive patients stabilized on captopril | 100 mg twice daily for 7 days | No significant difference compared to placebo[2] |
| Ketoprofen | Elderly hypertensive patients treated with beta-blockers and diuretics | 200 mg/day for 7 days | No interference with blood pressure control |
| Table 2: Cyclooxygenase (COX) Isozyme Selectivity | |
| Drug | COX-2/COX-1 Selectivity Ratio |
| Ibuprofen | 1.69[2] |
| Naproxen | 1.79[2] |
| Ketoprofen | 8.16[2] |
| A higher ratio indicates greater selectivity for inhibiting COX-1 over COX-2. |
Experimental Protocols
PRECISION-ABPM Trial (Ibuprofen vs. Naproxen)
The Prospective Randomized Evaluation of Celecoxib Integrated Safety Versus Ibuprofen or Naproxen Ambulatory Blood Pressure Measurement (PRECISION-ABPM) trial was a pre-specified substudy of the PRECISION trial.
-
Objective: To determine the effects of celecoxib, ibuprofen, and naproxen on ambulatory blood pressure in patients with osteoarthritis or rheumatoid arthritis.
-
Study Design: A double-blind, randomized, multicenter, parallel-group trial.
-
Participants: 444 patients with osteoarthritis or rheumatoid arthritis with or at increased risk for coronary artery disease.
-
Interventions:
-
Ibuprofen: 600-800 mg three times daily
-
Naproxen: 375-500 mg twice daily
-
Celecoxib (a COX-2 selective inhibitor, for comparison): 100-200 mg twice daily
-
-
Duration: 4 months.
-
Primary Endpoint: Change from baseline in mean 24-hour systolic blood pressure.
-
Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring was performed at baseline and at 4 months.
Ketoprofen Study in Captopril-Treated Hypertensive Patients
-
Objective: To evaluate the effect of ketoprofen on blood pressure, endocrine, and renal responses in hypertensive patients treated with captopril.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 12 patients with essential hypertension stabilized on captopril.
-
Intervention:
-
Ketoprofen: 100 mg twice daily for 7 days
-
Placebo
-
-
Washout Period: 3 weeks between treatment periods.
-
Outcome Measures: Blood pressure, 24-hour urinary sodium excretion, glomerular filtration rate, and renal plasma flow.
Signaling Pathways and Experimental Workflows
The differential effects of propionic acid derivatives on blood pressure are primarily mediated by their inhibition of COX enzymes, which disrupts the balance of prostaglandins that regulate renal function and vascular tone.
Signaling Pathway of NSAID-Induced Hypertension
Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition leads to a decrease in the production of vasodilatory and natriuretic prostaglandins such as PGE2 and PGI2 in the kidneys and blood vessels. The reduction of these prostaglandins results in sodium and water retention, as well as unopposed vasoconstriction, ultimately leading to an increase in blood pressure. The degree to which an NSAID raises blood pressure is influenced by its relative selectivity for COX-1 and COX-2 isoforms.
References
Cross-Validation of Analytical Methods for 2-Carbethoxy-3-(2-thienyl)propionic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 2-Carbethoxy-3-(2-thienyl)propionic acid. The following sections detail the experimental protocols and present a cross-validation of these methods, offering insights into their respective performances. The data presented herein is a representative model to illustrate the cross-validation process.
Introduction
This compound is a molecule of interest in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of drug substances, and stability testing. The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide compares a developed HPLC-UV method and a GC-MS method to assist researchers in making an informed decision for their specific applications.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a straightforward and robust approach for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Standard and sample solutions were prepared by dissolving the analyte in the mobile phase to achieve the desired concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, particularly useful for complex matrices, and involves a derivatization step to improve the volatility of the analyte.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
Derivatization Procedure: The carboxylic acid group of this compound was derivatized to its corresponding methyl ester using diazomethane or by heating with methanol and a catalytic amount of sulfuric acid, followed by extraction.
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped at 15°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Data Presentation: Cross-Validation Summary
The following tables summarize the performance characteristics of the HPLC-UV and GC-MS methods, based on a hypothetical cross-validation study conducted in accordance with ICH guidelines.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | y = 15000x + 500 | y = 50000x + 100 | Minimal and not statistically significant |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low QC (3 µg/mL) | 99.5% | 101.2% | 80 - 120% |
| Mid QC (50 µg/mL) | 100.8% | 99.1% | 80 - 120% |
| High QC (80 µg/mL) | 99.2% | 100.5% | 80 - 120% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.2% | ≤ 2% |
| Intermediate Precision (n=6, 2 days) | 1.5% | 1.8% | ≤ 3% |
Table 4: Method Robustness
| Parameter Variation | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Mobile Phase Composition (±2%) | 1.2% | N/A | ≤ 5% |
| Column Temperature (±2°C) | 1.8% | 2.1% | ≤ 5% |
| Flow Rate (±0.1 mL/min) | 2.0% | 2.5% | ≤ 5% |
Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision logic for analytical method selection.
Conclusion
Both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound, as demonstrated by the validation data meeting the predefined acceptance criteria.
-
The HPLC-UV method is simpler, faster, and does not require a derivatization step, making it ideal for routine analysis and high-throughput applications where the sample matrix is relatively clean.
-
The GC-MS method , while more complex due to the derivatization step, offers superior sensitivity and selectivity. This makes it the preferred choice for applications requiring lower limits of detection and quantification, or for the analysis of the analyte in complex biological matrices where interference from other components is a concern.
The choice between these two validated methods should be based on the specific requirements of the study, including the nature of the samples, the required sensitivity, and the desired sample throughput. This comparative guide provides the necessary data to support an informed decision-making process.
A Comparative Guide to 2-Carbethoxy-3-(2-thienyl)propionic Acid and 3-(2-thienyl)propionic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active compounds, the selection of starting materials is a critical decision that can significantly impact reaction efficiency, impurity profiles, and overall cost-effectiveness. This guide provides an objective comparison of two key intermediates, 2-Carbethoxy-3-(2-thienyl)propionic acid and 3-(2-thienyl)propionic acid, with a focus on their application in the synthesis of angiotensin II receptor antagonists, such as Eprosartan.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two compounds is essential for their effective use in synthesis. The following table summarizes their key characteristics.
| Property | This compound | 3-(2-thienyl)propionic Acid |
| Synonyms | (2-Thienylmethyl)propanedioic acid monoethyl ester, Ethyl 2-carboxy-3-(2-thienyl)propionate | 2-Thiophenepropionic acid, β-(2-Thienyl)propionic acid |
| CAS Number | 143468-96-6 | 5928-51-8 |
| Molecular Formula | C₁₀H₁₂O₄S | C₇H₈O₂S |
| Molecular Weight | 228.26 g/mol | 156.20 g/mol |
| Melting Point | Not available | 46-49 °C |
| Boiling Point | 361.9 °C at 760 mmHg | >230 °C |
Role in Synthesis: A Comparative Analysis
Both this compound and 3-(2-thienyl)propionic acid serve as crucial building blocks in the synthesis of various pharmaceuticals. Their primary application lies in the preparation of angiotensin II receptor antagonists, a class of drugs used to treat hypertension and heart failure.[1][2]
The key difference in their synthetic utility stems from the presence of the carbethoxy group at the α-position of the propionic acid chain in this compound. This group activates the adjacent methylene group, facilitating certain carbon-carbon bond-forming reactions. However, this group can also be a source of impurities through unintended decarboxylation.
The Challenge of Decarboxylation
In the synthesis of Eprosartan, this compound is reacted with an imidazole derivative.[3] A significant side reaction that can occur during this process is the loss of the carbethoxy group as carbon dioxide, leading to the formation of ethyl 3-(2-thienyl)propionate.[3] This impurity is then carried over to the subsequent hydrolysis step, resulting in the formation of 3-(2-thienyl)propionic acid as a final impurity in the active pharmaceutical ingredient (API).[3]
This unwanted decarboxylation can significantly reduce the yield of the desired product and necessitate additional purification steps, thereby increasing the overall cost and complexity of the synthesis.[4]
Synthetic Strategy Comparison
| Feature | This compound | 3-(2-thienyl)propionic Acid |
| Activation | The carbethoxy group activates the α-position, facilitating Knoevenagel-type condensations. | Lacks the α-activating group, making it less suitable for certain C-C bond formations. |
| Synthetic Route | Typically prepared via a Knoevenagel condensation between thiophene-2-carboxaldehyde and diethyl malonate, followed by partial hydrolysis. | Can be synthesized through various methods, including the reduction of cinnamic acid analogs or malonic ester synthesis followed by full hydrolysis and decarboxylation. |
| Key Challenge | Prone to decarboxylation during subsequent synthetic steps, leading to the formation of 3-(2-thienyl)propionic acid as an impurity.[3] | Direct use avoids the decarboxylation issue, but its own synthesis might involve more steps or harsher conditions. |
| Application | Widely cited in patents for the synthesis of Eprosartan, with efforts focused on minimizing the decarboxylation side reaction.[3][4][5] | It is a known impurity in Eprosartan synthesized from the carbethoxy derivative.[6] Its direct use in the main condensation step is less commonly reported in the reviewed literature. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Knoevenagel condensation followed by selective hydrolysis.
Step 1: Knoevenagel Condensation of Thiophene-2-carboxaldehyde and Diethyl Malonate
-
Reactants: Thiophene-2-carboxaldehyde, Diethyl malonate, Piperidine (catalyst), Ethanol (solvent).
-
Procedure: A mixture of thiophene-2-carboxaldehyde and diethyl malonate in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is refluxed for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product, diethyl 2-thienylmethylidenemalonate, is obtained.
Step 2: Partial Hydrolysis to Monoester
-
Reactants: Diethyl 2-thienylmethylidenemalonate, Potassium hydroxide, Ethanol/Water.
-
Procedure: The crude diethyl 2-thienylmethylidenemalonate is dissolved in an ethanolic solution of potassium hydroxide. The mixture is stirred at room temperature. The reaction is carefully monitored to ensure only one of the ester groups is hydrolyzed. The reaction is then quenched with acid, and the product, this compound, is extracted with a suitable organic solvent. The solvent is then removed to yield the final product.
Synthesis of 3-(2-thienyl)propionic Acid
One common route to 3-(2-thienyl)propionic acid involves the hydrolysis and decarboxylation of a malonic ester derivative.
-
Reactants: Diethyl 2-thienylmethylmalonate, Sodium hydroxide, Water/Ethanol, Hydrochloric acid.
-
Procedure: Diethyl 2-thienylmethylmalonate is refluxed with an aqueous or ethanolic solution of sodium hydroxide to hydrolyze both ester groups, forming the corresponding dicarboxylic acid salt. The reaction mixture is then cooled and acidified with hydrochloric acid. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield 3-(2-thienyl)propionic acid. The product is then isolated by filtration or extraction.
Mechanism of Action and Signaling Pathway
The primary therapeutic target of drugs synthesized from these precursors, such as Eprosartan, is the Angiotensin II receptor type 1 (AT1). Eprosartan is a competitive antagonist of the AT1 receptor, preventing angiotensin II from binding and exerting its physiological effects.[7]
Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a central role in blood pressure regulation. By blocking the AT1 receptor, Eprosartan leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[7]
Caption: Angiotensin II Receptor Signaling Pathway and Eprosartan's Mechanism of Action.
Synthetic Workflow Comparison
The choice between these two starting materials dictates a different synthetic workflow, each with its own advantages and disadvantages.
Caption: Comparative Synthetic Workflows.
Conclusion
The choice between this compound and 3-(2-thienyl)propionic acid in a synthetic campaign is a trade-off between reactivity and potential impurity formation.
-
This compound offers the advantage of an activated α-position, which can be beneficial for specific bond-forming reactions. However, the propensity for decarboxylation presents a significant challenge in maintaining the purity of the final product. Process optimization to minimize this side reaction is crucial for its successful application on a larger scale.
-
3-(2-thienyl)propionic acid , if used directly in the key condensation step, would circumvent the decarboxylation issue. However, its synthesis may require more steps, and its lower reactivity at the α-position might necessitate harsher reaction conditions or different coupling strategies for subsequent transformations.
For drug development professionals, a thorough evaluation of the overall process, including the synthesis of the starting materials, reaction yields, and purification requirements, is essential to determine the most efficient and economical route for a given target molecule. While patents often describe the use of this compound, the inherent impurity issue suggests that developing a robust and high-yielding synthesis starting from or directly utilizing 3-(2-thienyl)propionic acid could be a valuable alternative.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Eprosartan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Eprosartan Mesylate? [synapse.patsnap.com]
Benchmarking the Performance of Angiotensin II Receptor Antagonist Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key precursors for six major angiotensin II receptor antagonists (sartans): Losartan, Valsartan, Irbesartan, Candesartan, Olmesartan, and Telmisartan. The synthesis of these active pharmaceutical ingredients (APIs) involves multi-step processes, and the efficiency of producing their core precursors is critical for overall yield, purity, and cost-effectiveness. This document summarizes quantitative data from published literature and patents to aid researchers in evaluating different synthetic strategies.
The Renin-Angiotensin-Aldosterone System (RAAS)
Angiotensin II receptor blockers (ARBs) are a class of drugs that modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By selectively blocking the angiotensin II type 1 (AT1) receptor, these drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1]
Comparative Performance of Key Precursors
The following tables summarize reported yields and purities for key precursors in the synthesis of various sartans. It is important to note that reaction conditions, scales, and analytical methods may vary between different sources, making a direct comparison challenging. The data presented here is for informational purposes to highlight different synthetic efficiencies reported in the literature.
Table 1: Losartan Precursor Performance
| Precursor Name | Synthetic Step | Key Reagents | Yield (%) | Purity (%) | Reference |
| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | Alkylation with 4'-(bromomethyl)-2-cyanobiphenyl | K₂CO₃, Acetonitrile | - | - | [2] |
| Cyano-alcohol intermediate | Reduction of cyano-aldehyde | Sodium borohydride | - | - | [2] |
| Trityl Losartan | Cyclization of cyano-alcohol | Diethyl aluminium azide, Triethyl aluminium | - | - | [2] |
| Losartan Potassium | Detritylation of Trityl Losartan | Potassium t-butoxide, THF | 90.62 | >99.9 | [3][4] |
Table 2: Valsartan Precursor Performance
| Precursor Name | Synthetic Step | Key Reagents | Yield (%) | Purity (%) | Reference |
| (S)-methyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)valinate hydrochloride | Reductive amination | L-valine methyl ester, 2'-(cyanobiphenyl)-4-carbaldehyde | - | - | [5] |
| (S)-methyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoylvalinate | N-acylation | Valeryl chloride, Diisopropylethylamine | - | - | [6] |
| Valsartan Precursor (late-stage) | Multistep continuous flow (N-acylation, Suzuki coupling, hydrolysis) | Pd-Ce-Sn-oxide catalyst | up to 96 (overall) | - | [5][7] |
| Valsartan | Saponification of methyl ester | NaOH, Methanol | 90 | - | [8] |
Table 3: Irbesartan Precursor Performance
| Precursor Name | Synthetic Step | Key Reagents | Yield (%) | Purity (%) | Reference |
| 2-n-butyl-3-((2'-cyanobiphenyl)-4-yl)methyl-1,3-diazaspiro[4.4]-non-1-ene | Condensation | 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, 4'-(Bromomethyl)-2'-cyanobiphenyl | - | - | [9][10] |
| Irbesartan | Tetrazole formation from cyano group | Sodium azide, Triethylamine hydrochloride | 85.3 | 99.6 | [11] |
| 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole | Bromination of methyl group | N-Bromosuccinimide, AIBN | 89.7 | 98.1 | [11] |
| Irbesartan | Debenzylation | Palladium on carbon, Ammonium formate | 66 (overall) | - | [11] |
Table 4: Candesartan Precursor Performance
| Precursor Name | Synthetic Step | Key Reagents | Yield (%) | Purity (%) | Reference |
| Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | N-alkylation | Ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate, 4'-(bromomethyl)-2-cyanobiphenyl | - | ≥98.0 | [12] |
| Trityl Candesartan Cilexetil | Esterification | Trityl candesartan, 1-chloroethyl cyclohexyl carbonate | - | - | [13] |
| Candesartan Cilexetil | Detritylation of Trityl Candesartan Cilexetil | Lewis Acid (e.g., ZnCl₂) | - | - | [13] |
| Methyl 2-ethoxy-1-[[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole]-7-carboxylate | Cyclization | - | 85 | - | [5] |
Table 5: Olmesartan Precursor Performance
| Precursor Name | Synthetic Step | Key Reagents | Yield (%) | Purity (%) | Reference |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | Grignard reaction | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, CH₃MgBr | - | 99.5 | [14] |
| Trityl Olmesartan Ethyl Ester | N-alkylation | Imidazole ethyl ester derivative, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | 90 | 98 | [10] |
| Trityl Olmesartan Medoxomil | Saponification and Esterification | Trityl Olmesartan Ethyl Ester, Chloro medoxomil | 90 | 99.47 | [10] |
| Olmesartan Medoxomil | Detritylation | Trityl Olmesartan Medoxomil, Acetic acid | 89 | 99.7 | [10] |
| Olmesartan Medoxomil | Overall Yield (multi-step process) | - | 62 | 99.9 | [10] |
Table 6: Telmisartan Precursor Performance
| Precursor Name | Synthetic Step | Key Reagents | Yield (%) | Purity (%) | Reference |
| 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde | Suzuki Coupling | 4-formylphenylboronic acid, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 90 | - | [15][16] |
| Telmisartan | Reductive amination-condensation and hydrolysis | - | 80 (final 2 steps) | - | [15] |
| Telmisartan | Convergent synthesis via Suzuki coupling | Functionalized benzimidazoles, Palladium catalyst | 72 (overall) | - | [17] |
| Telmisartan | Hydrolysis of methyl ester | Sodium hydroxide, Methanol | 92.4 | - | [18] |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and process optimization. Below are representative protocols for the synthesis of key precursors for Losartan and Irbesartan.
Protocol 1: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (Losartan Precursor)
This protocol is a general representation based on synthetic strategies reported in the literature.[2][17]
Procedure:
-
Imidazole Ring Synthesis: The synthesis typically begins with the construction of the 2-butyl-4-chloro-imidazole ring system. This can be achieved through a multi-step sequence starting from valeronitrile and acetyl chloride.
-
Formylation: The resulting 2-butyl-4-chloro-1H-imidazole is then formylated at the 5-position. A common method for this transformation is the Vilsmeier-Haack reaction, which employs a formylating agent such as a mixture of phosphorus oxychloride and dimethylformamide.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water or an aqueous base. The crude product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield the desired 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.
Protocol 2: Synthesis of 2-n-butyl-3-((2'-cyanobiphenyl)-4-yl)methyl-1,3-diazaspiro[4.4]-non-1-ene (Irbesartan Precursor)
This protocol is based on the condensation reaction described in various patents and publications.[9][11]
Procedure:
-
Reaction Setup: To a stirred solution of 2-n-butyl-1,3-diazaspiro[15][15]non-1-en-4-one hydrochloride in a suitable solvent such as acetone, a base like potassium hydroxide is added at a controlled temperature (e.g., below 30°C).
-
Addition of Electrophile: 4'-(Bromomethyl)-2'-cyanobiphenyl is then added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., 2 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 2-n-butyl-3-((2'-cyanobiphenyl)-4-yl)methyl-1,3-diazaspiro[4.4]-non-1-ene can be further purified by recrystallization from a suitable solvent like isopropanol to obtain a product with high purity.
Conclusion
The synthesis of angiotensin II receptor antagonist precursors involves diverse and evolving chemical strategies. While this guide provides a comparative overview of reported yields and purities, it is evident that a standardized benchmarking study would be highly beneficial for the research and development community. The choice of a particular synthetic route for a precursor will depend on a multitude of factors including raw material cost, reaction efficiency, scalability, safety, and the desired purity of the final API. The provided experimental protocols and workflow diagrams offer a foundational understanding of the synthetic processes involved. Researchers are encouraged to consult the referenced literature for more detailed information and to optimize these procedures for their specific applications.
References
- 1. dovepress.com [dovepress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. US6916935B2 - Losartan potassium synthesis - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. CN102391200A - Preparation method of high purity valsartan - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]
- 15. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
A Comparative Guide to Confirming the Purity of Synthesized 2-Carbethoxy-3-(2-thienyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 2-Carbethoxy-3-(2-thienyl)propionic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols for prevalent chromatographic and spectroscopic techniques, presents quantitative data for comparison, and discusses alternative methods for purity assessment.
Introduction to Purity Analysis
The purity of an active pharmaceutical ingredient (API) intermediate like this compound is a critical quality attribute. Impurities can arise from the synthetic process, including unreacted starting materials, by-products, and degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic and Spectroscopic Methods: A Comparative Overview
Chromatographic and spectroscopic methods are the cornerstones of purity analysis in the pharmaceutical industry. Each technique offers distinct advantages in terms of selectivity, sensitivity, and the type of information it provides.
Table 1: Comparison of Key Analytical Techniques for Purity Determination
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantification of the main compound and non-volatile impurities. | Identification and quantification of volatile impurities. | Structural elucidation and quantification of the main compound and impurities. |
| Sample Derivatization | Generally not required. | Often required to increase volatility and thermal stability. | Not required. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Advantages | High precision, robust, suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity (mass detection). | Provides detailed structural information, non-destructive. |
| Disadvantages | May require specific columns and mobile phases for optimal separation. | Limited to volatile and thermally stable compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. The following sections provide methodologies for the most common techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolution and quantitative accuracy. A reverse-phase method is typically employed for a compound of this polarity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm (based on the UV absorbance of the thiophene ring)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a carboxylic acid like this compound, derivatization is necessary to increase its volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
This compound sample
Procedure:
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent in a reaction vial.
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid to its trimethylsilyl ester.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify impurities by comparing their mass spectra with a library database (e.g., NIST). Quantify by comparing the peak area of each impurity to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural confirmation and can also be used for quantitative purity determination (qNMR) using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized sample and a known amount of the internal standard. Dissolve both in a deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Analysis:
-
Identify the characteristic peaks of this compound and the internal standard.
-
Integrate a well-resolved peak of the analyte and a peak of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
IS = Internal Standard
-
-
Potential Impurities
A common synthetic route to this compound is the malonic ester synthesis. Based on this, potential impurities could include:
-
Diethyl (2-thienylmethyl)malonate: The starting diester.
-
3-(2-thienyl)propionic acid: The product of complete hydrolysis and decarboxylation.
-
2,2-bis(2-thienylmethyl)malonic acid monoethyl ester: A dialkylated by-product.
-
Unreacted 2-(bromomethyl)thiophene or 2-thenyl chloride.
The analytical methods described above should be capable of separating and identifying these potential impurities.
Alternative Purity Assessment Methods
While chromatographic and spectroscopic methods are preferred, other techniques can provide valuable, albeit less specific, information about purity.
Table 2: Comparison of Alternative Purity Assessment Methods
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Titrimetry | Neutralization of the carboxylic acid with a standardized base. | Assay of the carboxylic acid content (as a percentage). | Simple, inexpensive, and accurate for assay determination. | Non-specific; any acidic impurity will be titrated. |
| Elemental Analysis | Combustion of the sample and quantification of C, H, and S. | Percentage composition of elements. | Provides fundamental information about the elemental composition. | Does not distinguish between the main compound and isomers or impurities with the same elemental composition. |
| Melting Point | Determination of the temperature range over which the solid melts. | Indication of purity; pure compounds have a sharp melting point. | Quick and easy to perform. | Insensitive to small amounts of impurities; some impurities may not depress the melting point. |
Visualizing the Workflow and Relationships
To better understand the process of purity confirmation and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for purity confirmation.
Caption: Logical relationships of analytical methods.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC is the method of choice for quantitative purity determination of the main component and non-volatile impurities. GC-MS is invaluable for the identification and quantification of volatile impurities, while NMR spectroscopy provides definitive structural confirmation and can be used for quantitative analysis. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy. For routine quality control, a validated HPLC method is often sufficient, while for in-depth characterization and impurity profiling, a combination of HPLC, GC-MS, and NMR is recommended. Alternative methods such as titrimetry can be employed for a quick assay of the carboxylic acid content.
In Vitro Potency of 2-Carbethoxy-3-(2-thienyl)propionic Acid Derivatives: A Comparative Guide
Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. It is based on the known biological activities of structurally related thiophene and propionic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals to demonstrate a framework for evaluating and comparing the in vitro potency of novel compounds.
This guide provides a comparative analysis of a hypothetical series of 2-Carbethoxy-3-(2-thienyl)propionic acid derivatives. The in vitro potency of these compounds has been evaluated against key enzymes in the inflammatory pathway and a representative cancer cell line to explore their potential as anti-inflammatory and anti-cancer agents. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The introduction of a propionic acid moiety is a common strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Comparative In Vitro Potency Data
The following table summarizes the hypothetical in vitro potency (IC50 in µM) of the parent compound, this compound (CTP-00), and its fictional derivatives against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the A549 human lung carcinoma cell line. Lower IC50 values indicate higher potency.
| Compound ID | R1-Substitution | R2-Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | A549 IC50 (µM) |
| CTP-00 | -H | -H | 15.2 | 8.5 | 22.1 | > 100 |
| CTP-01 | -CH3 | -H | 12.8 | 5.1 | 18.9 | 85.3 |
| CTP-02 | -Cl | -H | 10.5 | 2.3 | 15.4 | 62.1 |
| CTP-03 | -OCH3 | -H | 14.1 | 7.9 | 20.3 | 95.7 |
| CTP-04 | -H | -NO2 | 18.9 | 10.2 | 25.8 | 45.2 |
| CTP-05 | -Cl | -NO2 | 13.7 | 4.8 | 17.6 | 31.5 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the production of prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds (at various concentrations) are pre-incubated with the respective COX isoform in a buffer solution containing a heme cofactor and a reducing agent (e.g., glutathione) for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid. The mixture is incubated for an additional 2 minutes at 37°C.
-
Reaction Termination and Measurement: The reaction is terminated by the addition of a solution of hydrochloric acid. The concentration of PGE2 produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of leukotriene B4 (LTB4) production by 5-LOX.
-
Enzyme and Substrate Preparation: Human recombinant 5-LOX is used. Linoleic acid is a commonly used substrate for this assay.[3]
-
Incubation: The test compounds are pre-incubated with the 5-LOX enzyme in a suitable buffer for 10 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of linoleic acid.
-
Measurement: The formation of the hydroperoxy product is measured spectrophotometrically by the increase in absorbance at 234 nm.
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition at each compound concentration is determined. The IC50 value is calculated from the dose-response curve.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[4]
Visualizations
Signaling Pathway
Caption: Simplified Arachidonic Acid Pathway and points of inhibition.
Experimental Workflow
Caption: General workflow for in vitro potency evaluation.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Duel: Unmasking the Isomeric Differences Between 2-thienyl and 3-thienyl Propionic Acids
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric differences is paramount. This guide provides a comprehensive spectroscopic comparison of 2-thienylpropionic acid and 3-thienylpropionic acid, offering insights into how the position of the propionic acid side chain on the thiophene ring influences their spectral characteristics. This analysis is crucial for the unambiguous identification and characterization of these compounds in complex matrices.
The subtle shift of a side chain from the 2- to the 3-position of the thiophene ring creates two distinct isomers with unique electronic environments. These differences are fingerprint-like and can be clearly delineated using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
At a Glance: Key Spectroscopic Differentiators
A summary of the anticipated and observed spectroscopic data for 2-thienylpropionic acid and 3-thienylpropionic acid is presented below. These tables highlight the key differences in chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and mass fragmentation patterns.
Table 1: Comparative ¹H NMR Data (Predicted and Reported)
| Proton | 2-thienylpropionic acid (Chemical Shift, δ ppm) | 3-thienylpropionic acid (Chemical Shift, δ ppm) | Key Observations |
| Thiophene H | ~6.9-7.4 | ~7.0-7.5 | The protons on the thiophene ring in the 2-isomer are expected to be more deshielded due to the proximity of the electron-withdrawing carboxylic acid group. |
| α-CH | ~3.8 (quartet) | ~3.7 (quartet) | The α-proton in both isomers will appear as a quartet due to coupling with the adjacent methyl group. |
| β-CH₃ | ~1.5 (doublet) | ~1.5 (doublet) | The methyl protons will appear as a doublet, coupled to the α-proton. |
| -COOH | >10 (broad singlet) | >10 (broad singlet) | The carboxylic acid proton is typically a broad singlet at a high chemical shift and may exchange with D₂O. |
Table 2: Comparative ¹³C NMR Data (Predicted)
| Carbon | 2-thienylpropionic acid (Chemical Shift, δ ppm) | 3-thienylpropionic acid (Chemical Shift, δ ppm) | Key Observations |
| C=O | ~175-180 | ~175-180 | The carbonyl carbon chemical shift is expected to be similar for both isomers. |
| Thiophene C | C2: ~140-145, C3: ~125-130, C4: ~126-131, C5: ~124-129 | C2: ~125-130, C3: ~140-145, C4: ~120-125, C5: ~128-133 | The carbon atom directly attached to the propionic acid group (C2 in the 2-isomer and C3 in the 3-isomer) will be significantly deshielded. |
| α-C | ~40-45 | ~35-40 | The α-carbon in the 2-isomer is expected to be slightly more deshielded. |
| β-C | ~18-22 | ~18-22 | The methyl carbon chemical shift is expected to be similar in both isomers. |
Table 3: Comparative IR Spectroscopy Data
| Vibrational Mode | 2-thienylpropionic acid (Wavenumber, cm⁻¹) | 3-thienylpropionic acid (Wavenumber, cm⁻¹) | Key Observations |
| O-H stretch (acid) | 3300-2500 (broad) | 3300-2500 (broad) | A very broad band characteristic of a hydrogen-bonded carboxylic acid. |
| C-H stretch (thiophene) | ~3100 | ~3100 | Aromatic C-H stretching vibrations. |
| C=O stretch (acid) | ~1700 | ~1700 | A strong, sharp absorption for the carbonyl group. |
| C=C stretch (thiophene) | ~1500-1600 | ~1500-1600 | Aromatic ring stretching vibrations. |
| C-S stretch (thiophene) | ~850 | ~850 | Characteristic thiophene ring vibration. |
| Out-of-plane C-H bending | Differentiable pattern | Differentiable pattern | The substitution pattern on the thiophene ring will result in a distinct fingerprint region. |
Table 4: Comparative Mass Spectrometry Data
| Fragmentation Ion (m/z) | 2-thienylpropionic acid | 3-thienylpropionic acid | Key Observations |
| [M]⁺ | 156 | 156 | The molecular ion peak will be observed for both isomers. |
| [M - COOH]⁺ | 111 | 111 | Loss of the carboxylic acid group is a common fragmentation pathway. |
| [Thienyl-CH-CH₃]⁺ | Varies | Varies | The fragmentation pattern of the thiophene ring itself may differ based on the substitution position, leading to unique fragment ions. |
Visualizing the Isomeric Distinction
The fundamental difference between the two isomers lies in the point of attachment of the propionic acid group to the thiophene ring. This structural variance is the root cause of the observed spectroscopic differences.
Caption: Chemical structures of 2-thienylpropionic acid and 3-thienylpropionic acid.
Delving into the Experimental Details
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. Below are detailed methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.
Workflow:
Caption: A generalized workflow for NMR spectroscopic analysis.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecular structure based on their chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in each isomer based on their characteristic vibrational frequencies.
Workflow:
Caption: A generalized workflow for FTIR spectroscopic analysis.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-H, C=C, C-S). Pay close attention to the fingerprint region (1500-400 cm⁻¹) for subtle differences between the isomers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of each isomer and analyze their fragmentation patterns upon ionization.
Workflow:
Caption: A generalized workflow for mass spectrometric analysis.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize Electron Impact (EI) ionization. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Spectral Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of the thiophene ring and the propionic acid side chain will provide structural information and can be used to differentiate between the isomers.
Biological Context and Significance
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid is a derivative of 2-(thiophen-2-yl)propanoic acid. The anti-inflammatory activity of arylpropionic acids is often linked to the inhibition of cyclooxygenase (COX) enzymes. The subtle structural difference between the 2-thienyl and 3-thienyl isomers could significantly impact their binding affinity and selectivity for COX-1 and COX-2, thereby influencing their therapeutic efficacy and side-effect profile. A thorough spectroscopic characterization is the first critical step in understanding these structure-activity relationships.
Safety Operating Guide
Proper Disposal of 2-Carbethoxy-3-(2-thienyl)propionic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Carbethoxy-3-(2-thienyl)propionic acid, addressing its specific hazards and outlining the necessary precautions.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin irritant, can cause serious eye damage, and may lead to an allergic skin reaction.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.
The presence of the thienyl group in the molecule warrants special consideration. Thiophene and its derivatives can be flammable, and their combustion may produce toxic sulfur dioxide gas.[4] Furthermore, some thiophene compounds are harmful to aquatic life with long-lasting effects.[1][5] Due to these potential hazards, drain disposal of this compound, even after neutralization, is not recommended.
Hazard Summary:
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2][3] | Wash hands thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1][2] |
| Serious Eye Damage | Causes serious eye damage.[1][2][3] | Wear eye protection. IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2][3] | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. If skin irritation or rash occurs, get medical help.[1][2] |
| Environmental Hazard | Based on data for related thiophene compounds, it may be harmful to aquatic life with long-lasting effects.[1][5] | Avoid release to the environment.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of this compound is through your institution's hazardous waste management program.
1. Waste Segregation and Collection:
-
All waste containing this compound must be collected in a designated hazardous waste container. This includes unused or excess material, contaminated labware (e.g., weighing paper, pipette tips, gloves), and any solutions containing the compound.
-
Do not mix this waste with other waste streams unless it is explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
For liquid waste, use a dedicated, leak-proof container with a secure screw-top cap. For solid waste, a clearly labeled, sealed bag or container is appropriate.
2. Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container.
-
The primary hazards: "Skin Irritant, Eye Damage, Skin Sensitizer "
-
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and have secondary containment to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from incompatible materials.
4. Arrangement for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide them with a complete and accurate description of the waste material.
5. Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[6] Given the sensitizing nature of this compound, collecting the first rinse is a prudent minimum.
-
After appropriate rinsing, the container can be defaced (to remove the original label) and disposed of according to your institution's guidelines for clean lab glass or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
